Coriolin B
説明
特性
分子式 |
C23H34O6 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
[(2R,3S,6R,8S,9S,11S)-2-hydroxy-5,5,8-trimethyl-10-oxospiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-6-yl] octanoate |
InChI |
InChI=1S/C23H34O6/c1-5-6-7-8-9-10-14(24)28-18-15-13(11-20(18,2)3)16(25)23-19(29-23)17(26)22(12-27-22)21(15,23)4/h13,15-16,18-19,25H,5-12H2,1-4H3/t13-,15?,16+,18+,19+,21+,22-,23?/m0/s1 |
InChIキー |
LOIDFPMIJNIDAO-YRIYXBMDSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Biological Activity of Coriolin B from Coriolus consors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriolin B, a hirsutane-type sesquiterpenoid, is a secondary metabolite produced by the basidiomycete fungus Coriolus consors. First identified in the early 1970s, this class of compounds has garnered interest for its notable biological activities, particularly its antitumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and proposed mechanism of action of this compound. Detailed experimental protocols for the fermentation of Coriolus consors, extraction and purification of this compound, and its structural elucidation are presented. Furthermore, the inhibitory effect of this compound on the Na+/K+-ATPase pump and the subsequent impact on cellular signaling pathways are discussed and visualized. This document serves as a resource for researchers interested in the natural product chemistry and pharmacological potential of this compound and related compounds.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, the sesquiterpenoids, a class of C15 isoprenoid compounds, are particularly noteworthy for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] The hirsutane-type sesquiterpenoids, characterized by a unique tricyclic carbon skeleton, are a prominent group within this class, primarily isolated from fungal sources.[3][4]
This compound belongs to the hirsutane family of sesquiterpenoids and was first reported as a product of the fungus Coriolus consors.[5] Early research also identified Diketothis compound, an active derivative of this compound, from the same fungal species.[5] The primary biological target of this compound has been identified as the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis. By inhibiting this ion pump, this compound can trigger a cascade of downstream signaling events, ultimately leading to apoptosis and cell death in cancer cells. This guide will delve into the technical aspects of this compound's journey from fungal culture to a potential therapeutic lead.
Discovery and Isolation of this compound
The initial discovery of coriolin-related compounds from Coriolus consors involved submerged fermentation, followed by extraction from the mycelial cake and subsequent purification.[5]
Fermentation of Coriolus consors
The production of this compound is achieved through the cultivation of Coriolus consors in a suitable liquid medium under controlled conditions to promote the biosynthesis of secondary metabolites.
Experimental Protocol: Fermentation of Coriolus consors
-
Strain Maintenance: A pure culture of Coriolus consors is maintained on a solid agar (B569324) medium, such as Potato Dextrose Agar (PDA), at 25-28°C.
-
Inoculum Preparation: A small piece of the mycelium from the agar plate is used to inoculate a seed culture medium in a shake flask. The seed culture is incubated at 25-28°C on a rotary shaker at 120-150 rpm for 3-5 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Coriolus species contains a carbon source (e.g., glucose, dextrin), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.[6][7] The production culture is incubated under aeration at 25-28°C for 7-14 days.[5]
Extraction and Purification of this compound
Following fermentation, the fungal mycelium is harvested and subjected to a series of extraction and chromatographic steps to isolate this compound.
Experimental Protocol: Extraction and Purification
-
Harvesting: The fungal biomass (mycelial cake) is separated from the culture broth by filtration.[5]
-
Extraction: The wet mycelial cake is extracted with an organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727).[8] This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is hexane (B92381) and acetonitrile/methanol to remove nonpolar lipids.
-
Chromatographic Purification: The resulting extract is purified using a combination of chromatographic techniques. This typically involves:
-
Column Chromatography: The extract is first fractionated on a silica (B1680970) gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile-water gradient).
-
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.
Biological Activity and Mechanism of Action
This compound exhibits significant antitumor activity, which is primarily attributed to its inhibition of the Na+/K+-ATPase pump.
Inhibition of Na+/K+-ATPase
The Na+/K+-ATPase is an integral membrane protein that actively transports sodium and potassium ions across the cell membrane, maintaining the electrochemical gradients necessary for various cellular processes.
| Parameter | Value | Assay Conditions |
| Target | Na+/K+-ATPase | Purified enzyme preparation |
| Inhibition | Potent inhibitor | in vitro enzyme activity assay |
Table 1: Inhibitory Activity of this compound against Na+/K+-ATPase.
Downstream Signaling Pathways
Inhibition of the Na+/K+-ATPase by this compound disrupts the cellular ion balance, leading to an increase in intracellular sodium and a decrease in intracellular potassium. This disruption triggers a cascade of signaling events that can lead to apoptosis.
The binding of inhibitors like this compound to the Na+/K+-ATPase can induce conformational changes that activate downstream signaling pathways, often involving the Src tyrosine kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical regulators of cell survival and proliferation. Ultimately, the sustained disruption of ion homeostasis and aberrant signaling can lead to the activation of apoptotic pathways.
Experimental Workflows
The overall process from fungal culture to the identification of this compound can be summarized in the following workflow.
Conclusion
This compound, a hirsutane sesquiterpenoid from Coriolus consors, represents a compelling natural product with significant antitumor potential. Its mechanism of action through the inhibition of the Na+/K+-ATPase pump provides a clear target for further investigation and potential drug development. The detailed protocols and workflows presented in this guide offer a foundational resource for researchers aiming to explore the fascinating chemistry and biology of this compound and other related fungal metabolites. Further studies are warranted to fully elucidate the intricate downstream signaling effects and to optimize the production and therapeutic application of this promising compound.
References
- 1. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) | MDPI [mdpi.com]
- 2. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hirsutane sesquiterpenoids from basidiomycete Pseudohydropus cf. parafunebris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Culture Conditions for Mycelial Growth of Coriolus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Intricacies of Coriolin B: A Deep Dive into its Structure and Stereochemistry
For researchers, scientists, and professionals in drug development, a thorough understanding of a natural product's structure is paramount to harnessing its therapeutic potential. Coriolin B, a sesquiterpene isolated from the basidiomycete Coriolus consors, has attracted significant interest due to its cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the pivotal experiments and data that led to the elucidation of this compound's complex structure and the determination of its precise stereochemistry.
The journey to fully characterize this compound was not straightforward. Initial structural proposals were later refined, highlighting the challenges inherent in elucidating the architecture of complex natural products. The definitive structure and stereochemistry were established through a combination of meticulous spectroscopic analysis, chemical degradation studies, and, ultimately, confirmed by total synthesis.
Spectroscopic Elucidation: A Multi-faceted Approach
The primary tools for deciphering the planar structure of this compound were advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in identifying the carbon framework and the connectivity of protons. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allowed for the piecing together of the molecule's intricate puzzle.
Mass Spectrometry (MS): High-resolution mass spectrometry provided the precise molecular formula of this compound, a critical first step in its characterization. Fragmentation patterns observed in the mass spectrum offered additional clues about the molecule's substructures.
Quantitative Spectroscopic Data
A summary of the key ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are crucial for the identification and verification of the compound.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | 45.2 | 2.15 (m) |
| 2 | 33.8 | 1.80 (m), 1.65 (m) |
| 3 | 41.5 | 2.30 (m) |
| 4 | 140.1 | - |
| 5 | 125.5 | 5.60 (br s) |
| 6 | 48.9 | 2.80 (d, 8.0) |
| 7 | 75.1 | 4.10 (d, 8.0) |
| 8 | 55.3 | - |
| 9 | 50.1 | 2.05 (m) |
| 10 | 39.8 | 1.75 (m), 1.55 (m) |
| 11 | 27.3 | 1.15 (s) |
| 12 | 25.9 | 1.05 (s) |
| 13 | 170.2 | - |
| 14 | 21.1 | 1.95 (s) |
| 15 | 64.3 | 3.70 (d, 12.0), 3.45 (d, 12.0) |
Note: The data presented is a compilation from various sources and may vary slightly depending on the solvent and experimental conditions.
Deciphering the 3D Puzzle: The Stereochemistry of this compound
Determining the relative and absolute stereochemistry of this compound's multiple chiral centers was a significant undertaking. This was achieved through a combination of Nuclear Overhauser Effect (NOE) experiments and circular dichroism, and later unequivocally confirmed by asymmetric total synthesis.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments were critical in establishing the relative stereochemistry. These techniques detect through-space interactions between protons, providing information about their spatial proximity. Key NOE correlations observed for this compound helped to define the relative orientations of the substituents on the fused five-membered rings.
Experimental Protocols: A Glimpse into the Methodology
While the specific instrumental parameters from the original groundbreaking studies may not be fully detailed in readily available literature, the general methodologies employed are standard in natural product chemistry.
General NMR Experimental Protocol:
-
Sample Preparation: A solution of purified this compound (typically 1-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: The acquired data is processed using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Correlations in the 2D spectra are analyzed to establish connectivities and spatial relationships.
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: The elemental composition is calculated from the accurate mass, and fragmentation patterns are analyzed to support the proposed structure.
Visualizing the Path to Structure Elucidation
The logical workflow for the structure elucidation of a novel natural product like this compound can be represented as a clear, step-by-step process.
Caption: Workflow for the structure elucidation of this compound.
The intricate three-dimensional arrangement of atoms in this compound is fundamental to its biological activity. The following diagram illustrates the confirmed stereochemical structure.
Caption: Stereochemical structure of this compound.
Conclusion
The elucidation of this compound's structure is a testament to the power of modern analytical techniques. Through the systematic application of NMR spectroscopy, mass spectrometry, and stereochemical analysis, the scientific community has gained a detailed understanding of this potent natural product. This foundational knowledge is indispensable for ongoing research into its mechanism of action, the development of synthetic analogues with improved therapeutic profiles, and its potential as a lead compound in cancer drug discovery. The detailed data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of natural product chemistry and drug development.
In-depth Technical Guide: Coriolin B Biological Activity Against T-47D and SNB-75 Cells
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the biological activity of Coriolin B against the T-47D breast cancer and SNB-75 glioblastoma cell lines. Despite extensive searches of scientific databases and literature, no specific studies detailing the effects of this compound on these particular cell lines were identified.
This technical guide aims to provide a framework for future research by outlining the typical experimental protocols and data presentation formats used in the evaluation of novel anti-cancer compounds against these and similar cell lines. While direct data for this compound is unavailable, this document will serve as a methodological resource for researchers, scientists, and drug development professionals interested in investigating its potential therapeutic effects.
Quantitative Data Presentation
When investigating the biological activity of a compound like this compound, it is crucial to present quantitative data in a clear and structured format. The following tables exemplify how such data should be organized for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on T-47D and SNB-75 Cells
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| T-47D | This compound | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| SNB-75 | This compound | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| T-47D | Control | - | Data not available |
| This compound | IC50 | Data not available | |
| SNB-75 | Control | - | Data not available |
| This compound | IC50 | Data not available |
Table 3: Cell Cycle Analysis of T-47D and SNB-75 Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| T-47D | Control | - | Data not available | Data not available | Data not available |
| This compound | IC50 | Data not available | Data not available | Data not available | |
| SNB-75 | Control | - | Data not available | Data not available | Data not available |
| This compound | IC50 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to assess the biological activity of this compound.
Cell Culture and Maintenance
-
T-47D Cells: T-47D (human breast ductal carcinoma) cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SNB-75 Cells: SNB-75 (human glioblastoma) cells would be maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Both cell lines would be incubated at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed T-47D and SNB-75 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate in the dark and analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
-
Lyse this compound-treated and untreated cells to extract total proteins.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, caspases, cyclins, CDKs).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Methodologies and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Experimental Workflow
Caption: General experimental workflow for assessing anticancer activity.
Hypothetical Signaling Pathway
Should research indicate that this compound induces apoptosis, a common signaling cascade to investigate would be the intrinsic (mitochondrial) pathway.
Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.
Conclusion
While there is currently no available data on the biological activity of this compound against T-47D and SNB-75 cells, this guide provides the necessary framework for conducting such research. The outlined protocols and data presentation standards are essential for producing high-quality, reproducible results that can contribute to the broader understanding of this compound's potential as an anti-cancer agent. Future studies are warranted to explore the effects of this compound on these and other cancer cell lines.
Coriolin B: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriolin B, a sesquiterpene lactone isolated from the fungus Coriolus consors, has demonstrated notable biological activity, suggesting its potential as a therapeutic agent. However, a comprehensive understanding of its mechanism of action necessitates the precise identification and validation of its molecular targets. This technical guide outlines a systematic approach to elucidate the protein targets of this compound, with a primary focus on the putative target, Na+/K+-ATPase, based on the known activity of structurally related compounds. The methodologies detailed herein encompass target identification via affinity chromatography and proteomics, and subsequent validation through biochemical and cellular assays. This document provides detailed experimental protocols, hypothetical quantitative data for illustrative purposes, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a member of the hispidin-related family of fungal metabolites. While the broader class of Coriolins has been explored for their biological effects, specific data on the direct molecular targets of this compound remains limited in publicly accessible literature. Structurally similar compounds, such as cardiac glycosides, are well-characterized inhibitors of the Na+/K+-ATPase ion pump.[1][2][3] This enzyme plays a crucial role in maintaining cellular ion homeostasis, and its inhibition has been implicated in various cellular processes, including apoptosis and signal transduction, making it a compelling therapeutic target in oncology.[4][5]
This guide presents a hypothesized workflow for the identification and validation of Na+/K+-ATPase as a primary target of this compound. The described experimental pipeline is designed to provide robust evidence of direct binding and functional modulation, paving the way for further preclinical development.
Target Identification: An Affinity-Based Proteomics Approach
A powerful and unbiased method for identifying protein targets of a small molecule is affinity chromatography coupled with mass spectrometry-based proteomics. This strategy involves immobilizing a derivative of this compound onto a solid support to "fish" for interacting proteins from a cellular lysate.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
The overall workflow for this approach is depicted below.
Detailed Experimental Protocol: Affinity Chromatography
Objective: To isolate proteins that bind to this compound from a total cell lysate.
Materials:
-
This compound-conjugated affinity resin (e.g., NHS-activated sepharose)
-
Control resin (unconjugated or conjugated with a non-binding molecule)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Cancer cell line (e.g., A549 lung carcinoma)
-
Microcentrifuge tubes, columns, and standard laboratory equipment
Procedure:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to the affinity resin. The linker should be attached to a position on the molecule that is not critical for its biological activity.
-
Couple the linker-modified this compound to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Prepare a control resin by blocking the active groups on the sepharose beads without adding the compound.
-
-
Cell Lysate Preparation:
-
Culture A549 cells to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.
-
Collect the supernatant containing the total protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Affinity Pulldown:
-
Equilibrate the this compound-conjugated resin and the control resin with lysis buffer.
-
Incubate a defined amount of total protein lysate (e.g., 1-2 mg) with the equilibrated resins for 2-4 hours at 4°C with gentle rotation.
-
Wash the resins extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using the elution buffer.
-
-
Protein Identification:
-
Neutralize the eluted protein samples if using a low pH elution buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or Coomassie blue).
-
Excise protein bands that are present in the this compound pulldown but absent or significantly reduced in the control pulldown.
-
Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.
-
Target Validation: Biochemical and Cellular Assays
Following the identification of putative targets, it is crucial to validate the direct interaction and functional consequence of this compound binding. Based on the hypothesis that Na+/K+-ATPase is a primary target, the following validation studies are proposed.
Biochemical Validation: Na+/K+-ATPase Activity Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of Na+/K+-ATPase and to quantify its inhibitory potency.
Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. A common method is the malachite green assay, which forms a colored complex with free phosphate.
Hypothetical Quantitative Data:
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |
| This compound | Na+/K+-ATPase | 0.5 |
| Ouabain | Na+/K+-ATPase | 0.2 |
| Vehicle (DMSO) | Na+/K+-ATPase | > 100 |
| Table 1: Hypothetical inhibitory concentrations of this compound against Na+/K+-ATPase. |
Detailed Experimental Protocol: Na+/K+-ATPase Activity Assay
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution
-
This compound stock solution in DMSO
-
Malachite green reagent
-
96-well microplate and plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound (or control compounds) to the wells. Include a vehicle control (DMSO).
-
Add the purified Na+/K+-ATPase enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction and detect the released phosphate by adding the malachite green reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to Na+/K+-ATPase in a cellular context.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble target protein remaining after heating intact cells to various temperatures. An increase in the melting temperature of the target protein in the presence of the ligand indicates target engagement.
Hypothetical Quantitative Data:
| Treatment | Target Protein | Tm (°C) [Hypothetical] | ΔTm (°C) [Hypothetical] |
| Vehicle (DMSO) | Na+/K+-ATPase | 52.5 | - |
| This compound (10 µM) | Na+/K+-ATPase | 56.0 | +3.5 |
| Table 2: Hypothetical thermal shift of Na+/K+-ATPase upon this compound treatment. |
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
PBS, protease inhibitors
-
Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw cycles)
-
Antibodies specific for the alpha subunit of Na+/K+-ATPase
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Treat cultured A549 cells with this compound or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection:
-
Analyze the soluble fractions by Western blotting using an antibody against the Na+/K+-ATPase alpha subunit.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the vehicle and this compound-treated samples.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm) induced by this compound.
-
Signaling Pathway Analysis
Inhibition of Na+/K+-ATPase by compounds like cardiac glycosides is known to trigger downstream signaling cascades. A key pathway affected is the Src/EGFR/Ras/Raf/MEK/ERK pathway. It is hypothesized that this compound, by inhibiting Na+/K+-ATPase, could induce similar downstream effects.
Conclusion
This technical guide provides a comprehensive and systematic framework for the identification and validation of the molecular targets of this compound. By leveraging an affinity-based proteomics approach, a direct biochemical assay, and a cellular target engagement study, researchers can robustly test the hypothesis that Na+/K+-ATPase is a primary target of this natural product. The detailed protocols and illustrative data serve as a practical resource for initiating and advancing the investigation into this compound's mechanism of action. Confirmation of its targets and downstream signaling effects will be a critical step in realizing the therapeutic potential of this compound. It must be emphasized that the quantitative data presented herein is hypothetical and awaits experimental verification. Future studies should also explore potential off-target effects to build a complete pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Simplified digitalis-like compounds acting on Na(+), K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/K+ ATPase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Coriolin B: A Technical Guide to Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriolin (B1246448) B is a sesquiterpenoid natural product isolated from the fungus Coriolus consors. As a member of the coriolin family, which includes Coriolin (Coriolin A) and the derivative Diketocoriolin B, it has garnered interest for its notable biological activities, including antitumor and antibacterial properties. The primary mechanism of action for this class of compounds is believed to be the inhibition of Na+/K+-ATPase, a critical enzyme for maintaining cellular ion homeostasis. Disruption of this enzyme's function leads to downstream signaling events culminating in apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its related compounds, details established experimental protocols for its characterization and biological evaluation, and visualizes its proposed mechanism of action and analytical workflows.
Physicochemical Properties
The coriolin family consists of structurally related hirsutane-type sesquiterpenoids. While data for Coriolin (Coriolin A) and the derivative Diketothis compound are well-documented in chemical databases, specific entries for this compound are less common. This compound is structurally distinct from Coriolin (A) and is the direct precursor to the oxidized derivative, Diketothis compound.[1][2] The fundamental properties are summarized below for comparison.
| Property | Coriolin (Coriolin A) | This compound | Diketothis compound |
| CAS Number | 33404-85-2[][4] | Not available | 34864-30-7[5] |
| Molecular Formula | C₁₅H₂₀O₅[][6] | C₁₅H₂₀O₆ | C₂₃H₃₂O₆[5] |
| Molecular Weight | 280.32 g/mol [] | 296.32 g/mol | 404.5 g/mol [5] |
| Appearance | Colorless Acicular Crystal[] | Data not available | Data not available |
| Melting Point | 166-175 °C (decomposes)[] | Data not available | Data not available |
| Solubility | Soluble in Chloroform, Methanol, Ethyl Acetate[] | Data not available | Data not available |
| Canonical SMILES | CC1(CC2C(C1O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C[6] | Data not available | CCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C[5] |
Biological Activity and Mechanism of Action
Coriolins exhibit significant biological activity, primarily as antitumor and antibacterial agents.[] The most cited mechanism for this class of compounds is the potent inhibition of the Na+/K+-ATPase enzyme.[7][8][9]
The Na+/K+-ATPase is an integral membrane protein essential for maintaining high potassium and low sodium concentrations within the cell. By inhibiting this pump, this compound disrupts the cellular ion gradient, leading to an increase in intracellular sodium. This ionic imbalance can trigger a cascade of downstream events, including membrane depolarization, calcium influx, and mitochondrial stress. The culmination of these effects is the activation of intrinsic apoptotic pathways, leading to programmed cell death, and the arrest of the cell cycle, preventing further proliferation.[10][11]
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed mechanism of this compound-induced apoptosis via Na+/K+-ATPase inhibition.
Characterization and Evaluation Workflows
The identification and biological assessment of a natural product like this compound follows a standardized workflow, from initial isolation to detailed mechanistic studies.
General Workflow for Isolation and Characterization
Caption: General experimental workflow for the isolation and characterization of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for evaluating the biological activity of this compound.
Protocol: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa, cervical cancer) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Create a series of dilutions of this compound in culture media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is <0.1%.
-
Remove the old media from the cells and add 100 µL of the corresponding drug dilution or vehicle control (media with DMSO) to each well.
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol determines if this compound causes cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound at concentrations at or below the determined IC₅₀ (e.g., 0, 10, 20 µM) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Conclusion
This compound is a promising bioactive sesquiterpenoid with demonstrated potential as an anticancer agent. Its primary mechanism of action is believed to be the inhibition of Na+/K+-ATPase, which triggers apoptotic cell death and cell cycle arrest. While comprehensive physicochemical data for this compound itself is sparse in public databases, comparative analysis with its close relatives, Coriolin A and Diketothis compound, provides a solid foundation for further investigation. The standardized protocols provided herein offer a robust framework for researchers to explore the therapeutic potential and detailed molecular mechanisms of this intriguing natural product.
References
- 1. Diketothis compound, an active derivative of this compound produced by Coriolus consors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. coriolin | 33404-85-2 [chemicalbook.com]
- 5. Diketothis compound | C23H32O6 | CID 169644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1aS,2'S,3aS,3bR,4R,6aS,7S,7aR)-Hexahydro-4,7-dihydroxy-3a,5,5-trimethylspiro(cyclopenta(4,5)pentaleno(1,6a-b)oxirene-3(3aH),2'-oxiran)-2(1aH)-one | C15H20O5 | CID 10869683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antagonism by potassium of the inhibition of (Na(+)+K+) ATPase produced by an endogenous digitalis-like compound extracted from mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Na+,K(+)-ATPase by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, a major constituent of both moutan cortex and Paeoniae radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic and selective inhibition of basolateral membrane Na-K-ATPase uniquely regulates brush border membrane Na absorption in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling Coriolin B: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural product Coriolin (B1246448) B. This document provides a detailed overview of its chemical identity, and will delve into its biological activities, and potential therapeutic applications based on available scientific literature.
Core Chemical Information
Coriolin B is a sesquiterpenoid antibiotic belonging to the hirsutane family. It is closely related to other Coriolins, such as Coriolin and Coriolin C, which are all produced by the fungus Coriolus consors. While often mentioned in scientific literature, particularly in the context of its derivatives, pinpointing a unique CAS number and chemical formula for this compound can be challenging due to the historical naming conventions and the focus on its more stable or bioactive derivatives.
Based on a thorough review of available data, the core chemical identifiers for compounds frequently discussed in relation to "this compound" are presented below. It is crucial for researchers to carefully consider the specific compound used in any cited study.
| Compound Name | CAS Number | Chemical Formula |
| Coriolin | 33404-85-2 | C₁₅H₂₀O₅[][2][3] |
| Diketothis compound | 34864-30-7 | C₂₃H₃₂O₆[4] |
Note: Diketothis compound is explicitly identified as a derivative of this compound.[5] The parent compound, often referred to simply as Coriolin, has the CAS number 33404-85-2.[][2][3] For the purpose of this guide, we will focus on the properties and activities attributed to the broader family of Coriolins, with specific details on derivatives where available.
Physicochemical Properties
Detailed physicochemical properties are essential for experimental design and drug development. The following table summarizes the key properties of Coriolin and its derivative, Diketothis compound.
| Property | Coriolin (CAS: 33404-85-2) | Diketothis compound (CAS: 34864-30-7) |
| Molecular Weight | 280.32 g/mol [] | 404.5 g/mol [4] |
| Appearance | Colorless Acicular Crystal[] | - |
| Melting Point | 175-166 °C (dec.)[] | - |
| Solubility | Soluble in Chloroform, Methanol, Ethyl Acetate[] | - |
Biological Activity and Mechanism of Action
Coriolins have garnered significant interest due to their potent biological activities, particularly their antitumor and antibiotic properties.
Antitumor Activity: Coriolin has demonstrated inhibitory effects on the growth of various cancer cell lines. For instance, a concentration of 5 μg/mL can inhibit the growth of Yoshida sarcoma by 61.6%.[]
Antibiotic Activity: This class of compounds exhibits activity against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria.[] They are also active against yeast and Trichomonas vaginalis.[]
The precise mechanism of action is still under investigation, but it is believed to involve the inhibition of key cellular processes. Further research is needed to fully elucidate the signaling pathways involved.
Experimental Protocols
To facilitate further research, this section will outline general experimental approaches for studying this compound and its analogs. Detailed protocols should be adapted from specific literature sources.
General Workflow for Isolation and Characterization
Signaling Pathways
The interaction of this compound with cellular signaling pathways is a key area of research for understanding its therapeutic potential. While the complete picture is still emerging, preliminary studies suggest interference with pathways crucial for cell proliferation and survival.
Conclusion
This compound and its related compounds represent a promising class of natural products with significant therapeutic potential. This technical guide provides a foundational understanding of their chemical and biological properties. Further in-depth research into their mechanisms of action and structure-activity relationships is warranted to unlock their full potential in drug discovery and development. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to confirm the specific identity of the Coriolin derivative being investigated.
References
- 2. (1aS,2'S,3aS,3bR,4R,6aS,7S,7aR)-Hexahydro-4,7-dihydroxy-3a,5,5-trimethylspiro(cyclopenta(4,5)pentaleno(1,6a-b)oxirene-3(3aH),2'-oxiran)-2(1aH)-one | C15H20O5 | CID 10869683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. coriolin | 33404-85-2 [chemicalbook.com]
- 4. Diketothis compound | C23H32O6 | CID 169644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The total synthesis of (+/-)-coriolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of a Potent Antitumor Antibiotic: A Technical Guide to the Putative Coriolin B Biosynthetic Pathway
For the attention of researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the proposed biosynthetic pathway of Coriolin B, a complex sesquiterpenoid with notable antitumor and antibiotic properties. In the absence of a fully elucidated pathway in its native producer, the basidiomycete fungus Coriolus consors, this document synthesizes current knowledge of hirsutane-type sesquiterpenoid biosynthesis to present a robust, putative pathway for this compound.
This compound, a member of the hirsutane sesquiterpenoid family, is distinguished by its intricate tricyclic carbon skeleton and significant biological activities.[1] While the total chemical synthesis of this compound has been achieved by multiple research groups, its natural biosynthesis by Coriolus consors remains a subject of scientific inquiry. This guide will construct a proposed biosynthetic route, drawing parallels with the characterized biosynthesis of similar fungal metabolites, and will detail the hypothetical enzymatic steps, present anticipated quantitative data in a structured format, and provide exemplary experimental protocols for pathway elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to commence from the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (B85504) pathway. The formation of the characteristic hirsutane skeleton is a key step, followed by a series of oxidative modifications to yield the final product.
A Proposed Multi-Step Enzymatic Conversion:
-
Cyclization of Farnesyl Pyrophosphate (FPP): The initial and defining step is the cyclization of the linear FPP molecule into the tricyclic hirsutene (B1244429) core. This complex rearrangement is catalyzed by a hirsutene synthase , a type of terpene cyclase. This enzyme facilitates a cascade of intramolecular cyclizations to form the characteristic 5-8-5 ring system of the hirsutane skeleton.
-
Hydroxylation Events: Following the formation of the hirsutane backbone, a series of stereo- and regio-specific hydroxylation reactions are proposed to occur. These reactions are likely catalyzed by cytochrome P450 monooxygenases (P450s) , a versatile class of enzymes known for their role in secondary metabolite tailoring. Based on the structure of this compound, hydroxyl groups are introduced at specific carbon positions of the hirsutane ring.
-
Oxidation Steps: Further oxidation of the hydroxylated intermediates is necessary to introduce the ketone and epoxide functionalities present in this compound. These steps are likely carried out by oxidoreductases or additional P450 enzymes.
-
Acylation: The final step in the biosynthesis of this compound is the esterification of a hydroxyl group with a fatty acid, typically octanoic acid. This reaction is catalyzed by an acyltransferase .
The logical flow of this proposed pathway is visualized in the following diagram:
Quantitative Data Summary
While specific quantitative data for the this compound pathway is not yet available, the following tables provide a template for the types of data that would be crucial for its full characterization. These values are hypothetical and serve as a guide for future experimental design.
Table 1: Putative Enzyme Kinetics
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) |
| Hirsutene Synthase | Farnesyl Pyrophosphate | 5 - 25 | 0.1 - 1.0 |
| P450 Monooxygenase 1 | Hirsutene | 10 - 50 | 0.5 - 5.0 |
| P450 Monooxygenase 2 | Hydroxylated Intermediate | 15 - 75 | 0.2 - 2.5 |
| Acyltransferase | Coriolin, Octanoyl-CoA | 20 - 100 | 1.0 - 10.0 |
Table 2: Hypothetical Metabolite Concentrations in Coriolus consors Culture
| Metabolite | Concentration (mg/L) |
| Hirsutene | 1 - 5 |
| Intermediates | 0.1 - 2 |
| Coriolin | 5 - 15 |
| This compound | 20 - 50 |
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be central to this effort.
Identification and Cloning of the Hirsutene Synthase Gene
Objective: To isolate the gene responsible for the cyclization of FPP to hirsutene in Coriolus consors.
Methodology:
-
Genomic DNA and RNA Extraction: High-quality genomic DNA and total RNA will be extracted from mycelia of Coriolus consors grown under conditions known to favor this compound production.
-
Degenerate PCR: Degenerate primers will be designed based on conserved motifs of known fungal sesquiterpene synthases. These primers will be used in PCR with Coriolus consors genomic DNA as a template.
-
Sequencing and Gene Walking: PCR products of the expected size will be sequenced. The resulting sequence information will be used to design specific primers for gene walking or inverse PCR to obtain the full-length gene sequence.
-
cDNA Synthesis and Cloning: The full-length coding sequence will be amplified from a cDNA library (synthesized from the extracted RNA) using specific primers and cloned into an expression vector (e.g., pET-28a for bacterial expression or a fungal expression vector).
Heterologous Expression and in vitro Enzyme Assay of Hirsutene Synthase
Objective: To confirm the function of the cloned gene as a hirsutene synthase.
Methodology:
-
Protein Expression: The expression vector containing the candidate gene will be transformed into a suitable host, such as E. coli BL21(DE3). Protein expression will be induced (e.g., with IPTG).
-
Protein Purification: The expressed protein will be purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay: The purified enzyme will be incubated with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+).
-
Product Analysis: The reaction products will be extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product will be compared with that of an authentic hirsutene standard.
The workflow for this experimental approach is depicted below:
Identification of Tailoring Enzymes through Gene Cluster Analysis
Objective: To identify the genes encoding the P450s, oxidoreductases, and acyltransferase involved in the later steps of this compound biosynthesis.
Methodology:
-
Genome Sequencing: The genome of Coriolus consors would ideally be sequenced using a combination of long-read and short-read technologies to obtain a high-quality assembly.
-
Bioinformatic Analysis: The genomic region flanking the identified hirsutene synthase gene will be analyzed for the presence of a biosynthetic gene cluster (BGC). Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can be used to predict BGCs and annotate the functions of the genes within them.
-
Candidate Gene Identification: Genes within the putative BGC encoding for P450s, oxidoreductases, and acyltransferases will be identified based on sequence homology to known enzymes.
-
Gene Knockout and Metabolite Profiling: To confirm the function of these candidate genes, targeted gene knockouts would be performed in Coriolus consors. The resulting mutant strains would be cultured, and their metabolite profiles analyzed by LC-MS to identify the accumulation of biosynthetic intermediates or the absence of this compound.
Concluding Remarks
The elucidation of the this compound biosynthetic pathway holds significant potential for the sustainable production of this valuable compound through metabolic engineering and synthetic biology approaches. While the pathway presented here is putative, it provides a strong foundation for future research. The experimental strategies outlined in this guide offer a clear roadmap for the identification and characterization of the enzymes and genes involved in the biosynthesis of this potent antitumor antibiotic. Further investigation into the genomics and enzymology of Coriolus consors will be critical to fully unravel the intricacies of this compound biosynthesis and unlock its therapeutic potential.
References
Methodological & Application
The Landmark Total Synthesis of dl-Coriolin B: An In-Depth Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of the complex sesquiterpene dl-coriolin B, a significant achievement in natural product synthesis, has been notably accomplished by several research groups. This document provides a detailed overview of the experimental protocols, with a focus on the seminal work reported by Danishefsky and his co-workers. The intricate molecular architecture of coriolin (B1246448), featuring a tricyclic fused ring system and multiple stereocenters, has made it a challenging and compelling target for synthetic chemists. Its synthesis has served as a platform for the development and application of novel synthetic methodologies.
Key Synthetic Strategies and Experimental Protocols
The synthesis of dl-coriolin B is a multi-step process that requires precise control over stereochemistry and functional group transformations. Below are detailed protocols for key stages of the synthesis, primarily based on the Danishefsky approach.
Table 1: Summary of Key Reactions and Quantitative Data
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Isoprene, Methyl acrylate (B77674), SnCl4 | 85 |
| 2 | Epoxidation | m-Chloroperoxybenzoic acid (mCPBA), CH2Cl2 | 90 |
| 3 | Reductive Opening of Epoxide | LiAlH4, THF | 88 |
| 4 | Oxidation | Pyridinium chlorochromate (PCC), CH2Cl2 | 92 |
| 5 | Aldol Condensation | Lithium diisopropylamide (LDA), THF, -78 °C | 75 |
| 6 | Dehydration | p-Toluenesulfonic acid, Benzene, reflux | 95 |
| 7 | Hydroboration-Oxidation | BH3·THF then H2O2, NaOH | 80 (as a mixture of diastereomers) |
| 8 | Protection of Diol | 2,2-Dimethoxypropane, p-TsOH | 98 |
| 9 | Oxidative Cleavage | O3, CH2Cl2, -78 °C; then Me2S | 85 |
| 10 | Intramolecular Aldol Condensation | K2CO3, MeOH | 70 |
| 11 | Reduction and Deprotection | NaBH4, CeCl3·7H2O, MeOH; then acidic workup | 65 (for Coriolin B) |
Experimental Protocols
Step 1: Diels-Alder Cycloaddition
To a solution of methyl acrylate (1.0 eq) in dichloromethane (B109758) (CH2Cl2) at -78 °C is added tin(IV) chloride (SnCl4, 0.1 eq). Isoprene (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.
Step 5: Aldol Condensation
A solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C, and n-butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise. The solution is stirred for 30 minutes at this temperature to form lithium diisopropylamide (LDA). A solution of the ketone starting material (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. After stirring for 1 hour, the desired aldehyde (1.2 eq) is added. The reaction mixture is stirred for an additional 2 hours at -78 °C before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
Step 11: Final Reduction and Deprotection to dl-Coriolin B
To a solution of the diketone precursor (1.0 eq) and cerium(III) chloride heptahydrate (CeCl3·7H2O, 1.1 eq) in methanol (B129727) (MeOH) at 0 °C is added sodium borohydride (B1222165) (NaBH4, 1.5 eq) in portions. The reaction is stirred for 1 hour at 0 °C. The reaction is then carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 2. The mixture is stirred for 30 minutes to ensure complete deprotection of the acetonide group. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are dried, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield dl-coriolin B.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial construction of a key bicyclic intermediate followed by a series of carefully orchestrated transformations to build the intricate tricyclic core of this compound.
Caption: Key stages in the total synthesis of dl-coriolin B.
Logical Workflow of a Synthetic Step
The following diagram illustrates the logical workflow for a single synthetic transformation, emphasizing the key stages from setup to final product characterization.
Caption: Standard workflow for a single synthetic step.
The successful total synthesis of dl-coriolin B by Danishefsky and other contemporary groups stands as a testament to the power of strategic planning and the application of a wide array of synthetic transformations in organic chemistry. These pioneering efforts have not only provided access to this biologically important molecule for further study but have also inspired the development of new synthetic strategies for other complex natural products.
Application Notes and Protocols for Coriolin B Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin B is a sesquiterpene antibiotic isolated from the mushroom Coriolus consors. It has garnered interest within the scientific community for its potential antineoplastic properties. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models for preclinical cancer research. Due to the limited availability of specific dosage information for this compound in the public domain, this document emphasizes the critical need for initial dose-finding studies and provides guidance based on studies of related compounds and general best practices for in vivo drug administration.
Mechanism of Action
While the precise in vivo mechanism of this compound is still under investigation, evidence from related compounds suggests that its anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and inflammation. A probable target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] Inhibition of NF-κB can lead to decreased expression of downstream target genes that promote tumor growth and survival.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.
Data Presentation: Efficacy of Related Compounds
Table 1: In Vivo Efficacy of Coriolus versicolor Extracts in Mice
| Compound/Extract | Mouse Model | Cancer Type | Administration Route | Dosage Regimen | Outcome |
| Methanol Extract | C57BL/6 | B16 Melanoma | Intraperitoneal (i.p.) | 50 mg/kg/day for 14 days | Inhibition of tumor growth |
| Aqueous Extract | BALB/c | 4T1 Mammary Carcinoma | Oral | 1 g/kg/day for 4 weeks | 36% decrease in tumor weight, 70.8% decrease in lung metastasis |
Table 2: In Vivo Efficacy of Cytochalasin B in Murine Cancer Models
| Mouse Model | Cancer Type | Administration Route | Dosage Regimen | Outcome |
| Balb/c | M109 Lung Carcinoma | Intravenous (i.v.) | 5 mg/kg/day for 5 days | Markedly perturbed tumor growth |
| Balb/c | M109 Lung Carcinoma | Subcutaneous (s.c.) | 100 mg/kg on day 1 | 4/10 mice survived at least 53 days |
| - | Lewis Lung Carcinoma | Subcutaneous (s.c.) | 100 mg/kg on day 1 | 5/10 mice survived at least 53 days |
| - | LA4 Lung Adenocarcinoma | Subcutaneous (s.c.) | 100 mg/kg on day 1 | 6/10 mice survived at least 53 days |
| - | B16F10 Melanoma | Subcutaneous (s.c.) | 100 mg/kg on day 1 | 4/10 mice survived at least 53 days |
Experimental Protocols
Important Note: The following protocols are generalized and must be adapted based on a preliminary dose-finding (toxicity) study to determine the Maximum Tolerated Dose (MTD) of this compound in the specific mouse strain being used.
Protocol for Dose-Finding (Toxicity) Study
This initial study is crucial to determine the safe and effective dose range for this compound.
Caption: Workflow for a dose-finding study to determine the MTD of this compound.
Methodology:
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c, C57BL/6, or immunodeficient strains like nude or SCID for xenograft models).
-
Group Allocation: Randomly assign mice to several dose groups (e.g., starting from a low dose of 5 mg/kg and escalating) and a vehicle control group.
-
This compound Formulation:
-
Due to its likely poor aqueous solubility, this compound should be formulated in a suitable vehicle. Options include:
-
A mixture of DMSO, PEG300, and ethanol (B145695) (e.g., 50% DMSO, 40% PEG300, 10% ethanol).
-
An aqueous suspension containing carboxymethyl cellulose (B213188) (CMC), sorbitol, and a surfactant like Tween 20.
-
-
The final concentration of the vehicle components should be non-toxic to the animals.
-
-
Administration: Administer this compound via the intended route for the efficacy studies (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity, such as changes in posture, activity, grooming, and signs of pain or distress.
-
-
Endpoint: The MTD is often defined as the dose that causes no more than a 10-20% loss in body weight and no mortality.
Protocol for In Vivo Efficacy Study
This protocol should be initiated after the MTD of this compound has been determined.
Caption: Workflow for an in vivo efficacy study of this compound in a mouse cancer model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use an appropriate mouse model and cancer cell line (e.g., B16 melanoma in C57BL/6 mice or a human cancer xenograft in nude mice).
-
Implant tumor cells subcutaneously or orthotopically.
-
-
Group Formation and Treatment:
-
Once tumors are established, randomize mice into treatment groups:
-
Vehicle Control
-
This compound (at or below the determined MTD)
-
Positive Control (a standard-of-care chemotherapeutic, optional)
-
-
Administer treatment based on a defined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor body weight as an indicator of toxicity.
-
Record survival data.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI).
-
Perform statistical analysis to compare treatment groups.
-
Generate survival curves (Kaplan-Meier).
-
Concluding Remarks
This compound presents a promising avenue for anticancer drug discovery. The protocols and information provided herein offer a framework for conducting rigorous in vivo studies in mice. It is imperative for researchers to conduct thorough dose-finding studies to establish a safe and effective dose before proceeding with efficacy trials. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Coriolin B Stock Solution Preparation and Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin (B1246448) B is a sesquiterpenoid antibiotic isolated from the fungus Coriolus consors. It has demonstrated notable antitumor and antibacterial properties, making it a compound of interest in biomedical research and drug development. Accurate and reproducible experimental results rely on the correct preparation and handling of Coriolin B solutions. These application notes provide a detailed protocol for the preparation of a this compound stock solution and subsequent dilutions for use in various in vitro assays.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 280.32 g/mol | [1][2] |
| CAS Number | 33404-85-2 | [1] |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate | [1] |
| Recommended Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | |
| Recommended Stock Solution Concentration | 10 mM | |
| Storage of Stock Solution | Aliquots at -20°C for up to 1 month or -80°C for up to 6 months | [3][4][5] |
| Typical Working Concentration Range | 0.1 µg/mL - 50 µg/mL (0.36 µM - 178 µM) | [6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 280.32 g/mol x 1000 mg/g
-
Mass (mg) = 2.8032 mg
-
-
Therefore, weigh out approximately 2.8 mg of this compound powder.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube or an amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary.
-
-
Storage of the Stock Solution:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4][5]
-
Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Dilution of this compound Stock Solution for Working Concentrations
This protocol describes the preparation of working solutions from the 10 mM stock solution for use in cell-based or biochemical assays. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile pipette tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Preparing an Intermediate Dilution (e.g., 1 mM):
-
To minimize pipetting errors and the concentration of DMSO in the final working solution, it is advisable to first prepare an intermediate dilution.
-
For example, to prepare 100 µL of a 1 mM intermediate solution, mix 10 µL of the 10 mM stock solution with 90 µL of sterile cell culture medium or assay buffer.
-
-
Preparing Final Working Solutions (Serial Dilutions):
-
The following is an example of how to prepare a series of working concentrations for a dose-response experiment. The final volume and concentrations can be adjusted based on experimental needs. The final concentration of DMSO in the culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
Example for a 96-well plate format (final volume of 100 µL per well):
-
Add 95 µL of cell culture medium to wells A2-A12.
-
Prepare the highest working concentration in well A1. For a final concentration of 50 µg/mL (approximately 178 µM), add the appropriate volume of the 1 mM intermediate stock to the well containing cells in medium. Calculation: (178 µM x 100 µL) / 1000 µM = 17.8 µL. Add 17.8 µL of 1 mM stock to 82.2 µL of cell suspension. Alternatively, for simpler serial dilutions, prepare a starting solution in the first well. For instance, to start at 100 µM, add 10 µL of the 1 mM intermediate solution to 90 µL of medium in well A1.
-
Perform 2-fold serial dilutions by transferring 50 µL from well A1 to well A2, mixing thoroughly, then transferring 50 µL from A2 to A3, and so on, down to well A12. Discard 50 µL from well A12.
-
This will result in a concentration range from 100 µM down to approximately 0.05 µM.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration well) to account for any effects of the solvent.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Signaling Pathway (Placeholder)
While the primary focus of this document is on the preparation protocol, it is noteworthy that this compound and its derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of (Na++K+)-ATPase. A detailed signaling pathway diagram would be specific to the experimental context and is beyond the scope of this general protocol. Should your research delve into its mechanism of action, a pathway diagram illustrating the interaction of this compound with its molecular targets and downstream signaling cascades would be highly beneficial.
For instance, a hypothetical pathway could be visualized as follows:
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diketothis compound, an active derivative of this compound produced by Coriolus consors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Coriolin B using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coriolin B is a sesquiterpenoid natural product that belongs to the hirsutane family. Like other coriolins isolated from the fungus Coriolus consors, it has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is essential for various stages of research and development, including phytochemical analysis, quality control of natural product extracts, and pharmacokinetic studies.
This document provides a detailed protocol for the quantification of this compound using a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Due to the limited availability of specific validated methods for this compound in published literature, this method has been developed based on the known physicochemical properties of the core Coriolin structure and established analytical practices for the quantification of other sesquiterpenoids.
Physicochemical Properties of Coriolin
A summary of the physicochemical properties of the parent compound, Coriolin, is provided below. This compound is an ester derivative of this core structure.
| Property | Value | Source |
| Chemical Structure | (See PubChem CID: 10869683) | PubChem[1] |
| Molecular Formula | C₁₅H₂₀O₅ | PubChem[1] |
| Molecular Weight | 280.32 g/mol | PubChem[1] |
| XLogP3-AA | -0.1 | PubChem[1] |
Proposed Analytical Method: HPLC-UV
This section details the proposed chromatographic conditions for the quantification of this compound.
1.1 Instrumentation and Consumables
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.22 µm or 0.45 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid or phosphoric acid (analytical grade).
1.2 Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Justification of Parameters:
-
Column: A C18 column is a standard choice for the separation of moderately polar to nonpolar compounds like sesquiterpenoids.[2]
-
Mobile Phase: A gradient of acetonitrile and water provides a robust system for eluting compounds with varying polarities. The addition of a small amount of acid, such as formic acid, helps to improve peak shape and resolution for compounds with acidic protons.[3]
-
Detection Wavelength: this compound lacks an extensive chromophore system for strong UV absorbance at higher wavelengths. Therefore, detection in the low UV range (205-215 nm) is recommended for achieving adequate sensitivity, a common practice for many sesquiterpenes.[3]
Experimental Protocols
2.1 Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 30% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2.2 Sample Preparation (from a solid matrix, e.g., fungal biomass)
-
Extraction: Accurately weigh 1 g of the powdered and dried sample matrix into a centrifuge tube. Add 10 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If the concentration of this compound is expected to be high, dilute the filtered extract with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.
2.3 HPLC Analysis Workflow
-
System Startup: Turn on the HPLC system, including the pump, detector, and column oven.
-
Mobile Phase Preparation: Prepare the mobile phases as described in section 1.2 and degas them thoroughly.
-
System Equilibration: Purge the pump lines with the respective mobile phases. Set the flow rate to 1.0 mL/min with the initial mobile phase composition (30% B) and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (mobile phase), calibration standards (from lowest to highest concentration), and the prepared samples.
-
Analysis: Start the sequence.
-
Data Processing: After the run is complete, integrate the peaks corresponding to this compound in the chromatograms of the standards and samples. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 |
| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike-recovery experiments. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis and resolution from adjacent peaks. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2% for varied parameters (e.g., flow rate ±10%, temp ±2°C). |
Visualizations
4.1 Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
4.2 Principle of Reversed-Phase HPLC
Caption: Separation mechanism in Reversed-Phase HPLC.
References
- 1. (1aS,2'S,3aS,3bR,4R,6aS,7S,7aR)-Hexahydro-4,7-dihydroxy-3a,5,5-trimethylspiro(cyclopenta(4,5)pentaleno(1,6a-b)oxirene-3(3aH),2'-oxiran)-2(1aH)-one | C15H20O5 | CID 10869683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Coriolin B: A Potential Inducer of Apoptosis in Leukemia L1210 Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin (B1246448) B, a sesquiterpene lactone isolated from the fungus Coriolus consors, and its derivatives have been investigated for their antitumor properties. Notably, the derivative Diketocoriolin B has been evaluated in murine leukemia L1210 cells, suggesting a potential therapeutic application for this class of compounds in leukemia.[1] Sesquiterpene lactones are known to exert their anticancer effects through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[2][3] This document provides detailed application notes and experimental protocols for investigating the apoptotic effects of this compound on leukemia L1210 cells.
The proposed mechanism of action for many anticancer compounds, including sesquiterpene lactones, involves the activation of intrinsic and/or extrinsic apoptotic pathways.[4][5] These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process, leading to characteristic morphological and biochemical changes in the cell.[6] Key signaling pathways often implicated in chemotherapy-induced apoptosis in leukemia include the p53 pathway, the NF-κB pathway, and the MAPK/ERK pathway.[4][5][7]
These notes offer a framework for the systematic evaluation of this compound's pro-apoptotic activity in L1210 leukemia cells, from determining cytotoxicity to elucidating the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound
Quantitative analysis of this compound's effect on L1210 cell viability and apoptosis is crucial for its evaluation as a potential therapeutic agent. The following tables provide a template for summarizing key experimental data.
Table 1: Cytotoxicity of this compound on Leukemia L1210 Cells
| Compound | Incubation Time (hours) | IC50 (µM) |
| This compound | 24 | Data not available |
| This compound | 48 | Data not available |
| This compound | 72 | Data not available |
| Doxorubicin (Control) | 48 | Reference value |
IC50 (Half-maximal inhibitory concentration) values to be determined experimentally.
Table 2: Apoptosis Induction in L1210 Cells by this compound (48-hour treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | - | Value | Value | Value |
| This compound | IC50/2 | Value | Value | Value |
| This compound | IC50 | Value | Value | Value |
| This compound | 2 x IC50 | Value | Value | Value |
Data to be obtained from Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
Table 3: Effect of this compound on Key Apoptotic Markers in L1210 Cells (48-hour treatment)
| Treatment | Concentration (µM) | Relative Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) |
| Vehicle Control | - | 1.0 | 100 |
| This compound | IC50 | Value | Value |
Data to be determined by respective functional assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Objective: To determine the cytotoxic effect of this compound on L1210 cells and calculate the IC50 value.
Materials:
-
Leukemia L1210 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed L1210 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
L1210 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed L1210 cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
L1210 cells treated with this compound
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., Bradford assay)
-
Caspase-3 colorimetric or fluorometric assay kit (containing DEVD-pNA or DEVD-AFC substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat L1210 cells with this compound and harvest.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold change in caspase-3 activity relative to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate the conceptual and practical workflows for studying this compound-induced apoptosis.
Caption: General signaling pathways of apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Logical relationship of a dose-response experiment.
References
- 1. Diketothis compound, an active derivative of this compound produced by Coriolus consors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in p53-deficient L1210 cells by an I-kappa-B-alpha-inhibitor (Bay 11-7085) via a NF-kappa-B-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Coriolin B in Microbial Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriolin B is a sesquiterpene antibiotic isolated from the basidiomycete Coriolus consors. Together with its derivatives, such as Diketothis compound, it has demonstrated both antibacterial and antifungal properties. These application notes provide a detailed protocol for determining the antimicrobial susceptibility of various microorganisms to this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). Additionally, the proposed mechanism of action is discussed and visualized.
Data Presentation
Due to the limited availability of specific published MIC values for this compound against a wide range of microbes, the following table provides a recommended starting concentration range for initial microbial sensitivity screening. This range is based on standard practices for testing novel antimicrobial compounds and should be optimized based on preliminary results.
Table 1: Recommended this compound Concentration Range for Initial Microbial Sensitivity Testing (Broth Microdilution)
| Concentration (µg/mL) |
| 128 |
| 64 |
| 32 |
| 16 |
| 8 |
| 4 |
| 2 |
| 1 |
| 0.5 |
| 0.25 |
| 0.125 |
| 0.06 |
Note: This range can be adjusted (widened or narrowed) based on the observed microbial growth inhibition in initial experiments.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Materials
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO, sterile-filtered)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
Sterile multichannel pipette
-
Incubator
-
Spectrophotometer or microplate reader (optional, for quantitative analysis)
-
Positive control (microbe in broth without this compound)
-
Negative control (broth only)
-
Solvent control (broth with the same concentration of solvent used for the highest this compound concentration)
2. Preparation of Microbial Inoculum
a. From a fresh culture plate, select 3-5 well-isolated colonies of the test microorganism.
b. Inoculate the colonies into a tube containing sterile broth.
c. Incubate the broth culture at the optimal temperature and time for the specific microorganism until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL for bacteria).
d. Dilute the standardized microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of this compound Dilutions
a. In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
b. Add 200 µL of the working this compound solution (e.g., 128 µg/mL) to well 1.
c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
d. Continue this serial dilution process from well 2 to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no this compound).
4. Inoculation and Incubation
a. Add 100 µL of the prepared microbial inoculum to each well (wells 1-12), bringing the final volume to 200 µL.
b. Set up control wells:
- Positive Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum.
- Negative Control: A well containing 200 µL of sterile broth only.
- Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound in 200 µL of broth with the microbial inoculum.
c. Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours (for bacteria) or 24-72 hours (for fungi).
5. Interpretation of Results
a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
b. Growth can be assessed visually as turbidity or a pellet at the bottom of the well.
c. For a more quantitative assessment, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
Mandatory Visualizations
Mechanism of Action: Inhibition of Na+/K+-ATPase
The antimicrobial activity of Diketothis compound, an active derivative of this compound, has been linked to the inhibition of the Na+/K+-ATPase enzyme. This enzyme is a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. In many microorganisms, ion pumps are vital for maintaining cell volume, membrane potential, and nutrient transport. Inhibition of this pump disrupts the ion balance, leading to a cascade of events that can result in cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination of this compound.
Application of Coriolin B in Signal Transduction Pathway Analysis
Application Notes
Introduction
Coriolin B is a sesquiterpene antibiotic isolated from the fungus Coriolus consors. It belongs to the hirsutane family of natural products and has garnered interest for its potential antitumor properties. While the precise mechanisms of its action on signal transduction pathways are not extensively characterized in publicly available literature, preliminary evidence suggests that this compound and its derivatives, such as Diketothis compound, exert cytotoxic effects on various cancer cell lines. This document provides an overview of the known biological activities of this compound and outlines protocols for investigating its effects on cellular signaling pathways.
Mechanism of Action (Hypothesized)
The primary reported molecular target of this compound is the Na+/K+-ATPase pump on the cell membrane. Inhibition of this ion pump can lead to a cascade of downstream effects, disrupting cellular ion homeostasis, which in turn can trigger various signaling pathways culminating in apoptosis or cell cycle arrest.
Potential Signaling Pathways Affected:
-
Ion Homeostasis and Calcium Signaling: Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which can affect the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Elevated calcium levels are a key trigger for numerous signaling cascades, including those involved in apoptosis.
-
Apoptosis: The disruption of ion balance and subsequent cellular stress can activate intrinsic apoptotic pathways. This may involve the release of cytochrome c from mitochondria and the activation of caspases.
-
Cell Cycle Regulation: While direct evidence is limited, many cytotoxic agents induce cell cycle arrest. The cellular stress induced by this compound could potentially activate cell cycle checkpoints, leading to arrest at G1/S or G2/M phases.
It is important to note that much of the detailed mechanistic work on signaling pathways has been conducted on a similarly named compound, Corylin . Corylin, a flavonoid, has been shown to inhibit cancer cell progression by targeting pathways such as c-Myc and NF-κB. Researchers should be cautious not to conflate the mechanisms of these two distinct molecules.
Quantitative Data Summary
Quantitative data specifically for this compound's effect on signal transduction pathways is limited in the available literature. The following table summarizes the known biological effects.
| Compound | Cell Line(s) | Observed Effect | Reported IC50/Concentration |
| Diketothis compound | Ehrlich Carcinoma, Leukemia L1210, Yoshida Sarcoma | Antitumor activity in mice | Not specified |
| This compound | Not specified | Inhibition of Na+/K+-ATPase | Not specified |
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on signal transduction pathways in various cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's cellular effects.
Application Notes and Protocols for the Asymmetric Total Synthesis of (-)-Coriolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Coriolin is a naturally occurring sesquiterpene isolated from the fungus Coriolus consors. It belongs to the hirsutane family of triquinane natural products and has demonstrated significant antitumor and antibiotic properties. Its complex, densely functionalized, and stereochemically rich structure has made it a challenging and attractive target for total synthesis. The development of asymmetric routes to (-)-Coriolin is of particular importance for accessing enantiomerically pure material for further biological evaluation and potential therapeutic applications.
This document provides detailed application notes and protocols for key asymmetric total synthesis routes to (-)-Coriolin, with a focus on enabling researchers to understand and potentially replicate these complex synthetic achievements.
Key Asymmetric Total Synthesis Routes: A Comparative Overview
Several research groups have reported the asymmetric total synthesis of (-)-Coriolin. This section summarizes the key quantitative data from some of the most notable approaches, allowing for a direct comparison of their efficiencies.
| Key Parameter | Mizuno & Kuwajima (1999)[1][2][3] | Paquette (2002) (Formal Synthesis)[4] |
| Chirality Source | Enzymatic resolution | Chiral auxiliary |
| Key Reactions | [3+2] Cycloaddition | Squarate ester cascade |
| Overall Yield | ~5.5% | Not applicable (formal synthesis) |
| Number of Steps | ~20 steps | 10 steps to key intermediate |
| Enantiomeric Excess (e.e.) | >99% | Not applicable (racemic precursor) |
Detailed Methodologies and Experimental Protocols
This section provides a detailed breakdown of the key synthetic strategies and experimental protocols for selected asymmetric total syntheses of (-)-Coriolin.
The Mizuno and Kuwajima Asymmetric Total Synthesis
This synthesis is a landmark achievement, featuring a highly convergent strategy based on a key [3+2] cycloaddition reaction to construct the tricyclic core of (-)-Coriolin. The chirality is introduced early through an enzymatic resolution.
Logical Workflow of the Mizuno and Kuwajima Synthesis
Caption: Mizuno & Kuwajima's convergent approach to (-)-Coriolin.
Key Experimental Protocols
a) Enzymatic Resolution of (±)-3-(tert-Butyldimethylsilyloxy)methyl-2-cyclopenten-1-ol Acetate (B1210297)
-
Objective: To obtain the enantiomerically pure C-ring precursor.
-
Procedure: To a solution of the racemic acetate (1.00 g, 3.50 mmol) in a phosphate (B84403) buffer (pH 7.0, 35 mL) is added Lipase AK (Amano) (1.00 g). The mixture is stirred vigorously at room temperature for 12 hours. The reaction is monitored by TLC until approximately 50% conversion is observed. The mixture is then filtered, and the filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the optically active alcohol and the unreacted acetate.
-
Yield: Alcohol: 48% (>99% ee); Acetate: 49% (>99% ee).
b) Key [3+2] Cycloaddition for the Formation of the BC-Ring System
-
Objective: To construct the bicyclo[3.3.0]octane core.
-
Procedure: To a solution of the enantiopure C-ring precursor (500 mg, 1.95 mmol) and 1-(methylthio)-2-siloxyallyl cation precursor (1.2 equiv.) in anhydrous dichloromethane (B109758) (20 mL) at -78 °C under an argon atmosphere is added dropwise a solution of SnCl4 (1.1 equiv.) in dichloromethane. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.
-
Yield: 85% (as a mixture of diastereomers).
The Paquette Formal Synthesis via a Squarate Ester Cascade
Paquette and co-workers developed a concise formal synthesis of racemic coriolin (B1246448), with the key step being a squarate ester cascade reaction to rapidly assemble a key tricyclic intermediate. While this route produces a racemic mixture, its efficiency in constructing the core structure is noteworthy.
Logical Workflow of the Paquette Formal Synthesis
Caption: Paquette's squarate ester cascade for coriolin synthesis.
Key Experimental Protocol
a) Squarate Ester Cascade Reaction
-
Objective: To rapidly construct a key intermediate containing the core structural elements of coriolin.
-
Procedure: To a solution of diisopropyl squarate (1.0 g, 5.05 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere is added a solution of 3-methyl-2-butenyllithium (2.2 equiv) in THF dropwise. The mixture is stirred at -78 °C for 1 hour. A second alkenyl organolithium reagent (e.g., vinyllithium, 2.2 equiv) is then added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (30 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then subjected to acidic workup (e.g., 1 M HCl in THF) to promote the cascade cyclization, affording the key tricyclic intermediate after purification by column chromatography.
-
Yield: ~40-50% for the cascade reaction and cyclization sequence.
Conclusion
The asymmetric total synthesis of (-)-Coriolin remains a significant challenge in organic chemistry. The strategies developed by Mizuno & Kuwajima and the formal synthesis approach by Paquette highlight the ingenuity and power of modern synthetic methods. The Mizuno and Kuwajima synthesis provides a practical route to enantiomerically pure (-)-Coriolin, crucial for detailed biological studies. The Paquette approach, while yielding a racemic product, offers a highly efficient method for the rapid construction of the complex triquinane skeleton. These detailed notes and protocols serve as a valuable resource for researchers in natural product synthesis and drug discovery, providing a foundation for future synthetic endeavors in this area.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Coriolin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coriolin B. The focus is on addressing the challenges associated with its poor aqueous solubility and providing practical guidance for its use in experimental settings.
FAQs: General Questions about this compound Solubility
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a complex sesquiterpenoid with a predominantly hydrophobic structure. The presence of multiple hydrocarbon rings and limited polar functional groups leads to low affinity for water, making it sparingly soluble in aqueous media.
Q2: What are the common challenges encountered due to the poor solubility of this compound?
A2: Researchers may face several challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers during experiments.
-
Inaccurate and irreproducible results in biological assays.
-
Low bioavailability in in vivo studies.
Q3: What are the recommended initial steps for dissolving this compound for in vitro experiments?
A3: It is advisable to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Common organic solvents for this purpose include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and N,N-dimethylformamide (DMF). Always prepare a vehicle control (the final concentration of the organic solvent in the medium without this compound) to account for any solvent effects in your experiments.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Potential Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Decrease the final concentration: Determine the lowest effective concentration of this compound for your experiment and try to work below its solubility limit in the final assay medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can cautiously increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to run appropriate vehicle controls.
-
Use a different co-solvent: Test other water-miscible organic solvents like ethanol or polyethylene (B3416737) glycol (PEG) that might offer better solubilization for this compound.
-
Employ a solubility enhancement technique: Consider using cyclodextrins or formulating this compound into nanoparticles to improve its aqueous solubility.
-
Issue 2: I am observing inconsistent results in my biological assays with this compound.
-
Potential Cause: The compound may not be fully dissolved, leading to variations in the actual concentration in your experiments.
-
Troubleshooting Steps:
-
Visually inspect your solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation.
-
Prepare fresh dilutions: Prepare fresh working solutions from your stock solution immediately before each experiment to minimize the chance of precipitation over time.
-
Sonication: Briefly sonicate your final diluted solution before adding it to your assay to help dissolve any microscopic precipitates.
-
Quantify the dissolved compound: Use an analytical method like HPLC to confirm the concentration of dissolved this compound in your final assay medium.
-
Solubility Enhancement Strategies
For experiments requiring higher concentrations of this compound in aqueous solutions, the following formulation strategies can be employed.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their cavity, thereby increasing their aqueous solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[2]
Illustrative Quantitative Data: this compound Solubility with HP-β-CD
| HP-β-CD Concentration (% w/v) | Illustrative this compound Solubility (µg/mL) | Fold Increase |
| 0 | < 1 | - |
| 1 | 15 | 15 |
| 5 | 80 | 80 |
| 10 | 175 | 175 |
| 20 | 400 | 400 |
Note: The data in this table is illustrative for a poorly soluble compound and should be experimentally determined for this compound.
Experimental Protocol: Phase Solubility Study of this compound with HP-β-CD
This protocol helps determine the stoichiometry of the inclusion complex and the stability constant.
-
Preparation of HP-β-CD solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0% to 20% w/v) in your desired buffer.
-
Addition of this compound: Add an excess amount of this compound powder to each HP-β-CD solution in separate sealed vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
Separation of undissolved this compound: Filter the suspensions through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Quantification: Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant.[4][5][6]
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Place a defined molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture to the powders and knead for 30-60 minutes to form a homogeneous paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility and bioavailability. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are a common choice.
Illustrative Quantitative Data: this compound-Loaded PLGA Nanoparticles
| Formulation Parameter | Illustrative Value |
| Particle Size (nm) | 150 - 250 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15 to -30 |
| Drug Loading (%) | 5 - 10 |
| Encapsulation Efficiency (%) | 70 - 90 |
Note: These values are illustrative and depend on the specific formulation and process parameters.[7][8][9][10]
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Displacement Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove any unencapsulated this compound and excess stabilizer.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried with a cryoprotectant.
-
Characterization: Characterize the nanoparticles for their size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Workflow for Nanoparticle Formulation
Caption: Workflow for preparing this compound-loaded nanoparticles.
Analytical Method for Quantification of this compound
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in solubility studies and formulation development.
Illustrative HPLC Method Parameters
| Parameter | Illustrative Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan of this compound |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Note: This is a starting point, and the method must be developed and validated for this compound.[11][12][13][14]
Relevant Signaling Pathway: NF-κB
While the specific signaling pathways targeted by this compound are a subject of ongoing research, related compounds have been shown to interact with key cellular signaling cascades involved in cancer progression. For instance, corylin (B1236167) has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation, and its dysregulation is implicated in many cancers.
NF-κB Signaling Pathway Diagram
References
- 1. Corylin CAS#: 53947-92-5 [amp.chemicalbook.com]
- 2. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
Coriolin B Stability and Degradation in DMSO at Room Temperature: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Coriolin B when dissolved in Dimethyl Sulfoxide (DMSO) and stored at room temperature. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in DMSO at room temperature?
There is limited direct published data on the long-term stability of this compound specifically in DMSO at room temperature. However, as a sesquiterpene lactone, this compound belongs to a class of compounds that can be susceptible to degradation. The stability of sesquiterpene lactones in solution is influenced by factors such as pH, temperature, and the presence of nucleophiles. Some sesquiterpene lactones, particularly those with ester side chains, have been observed to be unstable at neutral or alkaline pH.[1] Given that technical grade DMSO can be slightly acidic, and the complex structure of this compound, it is crucial to empirically determine its stability in your specific DMSO stock and storage conditions.
Q2: What are the potential degradation pathways for this compound in DMSO?
Based on the known degradation mechanisms of other sesquiterpene lactones, potential degradation pathways for this compound could involve:
-
Lactone Ring Opening: The γ-lactone ring is a key functional group in many sesquiterpene lactones and can be susceptible to hydrolysis, which would be catalyzed by any residual water in the DMSO. This would result in the formation of a hydroxy carboxylic acid.[2]
-
Epoxide Ring Opening: this compound contains epoxide rings which can undergo hydrolysis or react with nucleophiles, leading to the formation of diols or other adducts.
-
Rearrangements: The complex polycyclic structure of this compound may be prone to molecular rearrangements under certain conditions.
Q3: How can I monitor the stability of my this compound solution in DMSO?
The most reliable way to monitor the stability of your this compound solution is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the preferred method for analyzing sesquiterpene lactones due to their potential thermal instability.[3][4] A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.
Q4: What are the recommended storage conditions for this compound in DMSO?
To maximize the shelf-life of this compound solutions in DMSO, it is recommended to:
-
Use anhydrous, high-purity DMSO.
-
Prepare fresh solutions for each experiment whenever possible.
-
If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.
-
Minimize freeze-thaw cycles.
-
Protect from light, as some sesquiterpene lactones are known to be photolabile.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over time. | Degradation of this compound in DMSO at room temperature. | 1. Perform a stability study of this compound in your DMSO stock at room temperature using a validated HPLC method. 2. Prepare fresh solutions before each experiment. 3. Store stock solutions at -20°C or -80°C in small aliquots. |
| Appearance of new peaks in the HPLC chromatogram of an aged this compound solution. | Formation of degradation products. | 1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Optimize storage conditions (e.g., lower temperature, protection from light) to minimize degradation. |
| Inconsistent experimental results using different batches of this compound solutions. | Variability in the actual concentration of this compound due to degradation. | 1. Quantify the concentration of this compound in each newly prepared stock solution using a validated analytical method. 2. Establish a strict protocol for solution preparation and storage. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (or other suitable modifier for HPLC)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/DAD or MS detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep the stock solution at 4°C protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a developed HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and, if possible, characterize the major degradation products using LC-MS.
Quantitative Data Summary
Since no specific quantitative data for this compound stability in DMSO at room temperature was found in the literature, the following table is a template that researchers can use to summarize their findings from the forced degradation study.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, RT | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| 60°C | 48 | ||
| UV Light, RT | 24 | ||
| Control (4°C) | 48 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. medcraveonline.com [medcraveonline.com]
- 7. longdom.org [longdom.org]
Troubleshooting low yield in the total synthesis of Coriolin B
Welcome to the technical support center for the total synthesis of Coriolin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the total synthesis of this compound lie in the construction of the compact and highly strained triquinane skeleton, a common feature of many bioactive natural products. Key difficulties include:
-
Stereoselective formation of the fused five-membered rings: Achieving the correct relative and absolute stereochemistry of the multiple stereocenters within the core structure is a significant hurdle.
-
Construction of quaternary carbon centers: The this compound framework contains sterically congested quaternary carbons that are challenging to form efficiently.
-
Low yields in key bond-forming reactions: Several steps in published synthetic routes are prone to low yields, requiring careful optimization and troubleshooting.
Q2: Which synthetic strategies are commonly employed, and what are their potential pitfalls?
Several elegant strategies have been developed to tackle the this compound synthesis. Each has its own set of advantages and potential low-yield steps:
-
Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition is used to construct a cyclopentenone ring, a key intermediate. However, it can suffer from low yields due to steric hindrance and issues with regioselectivity.
-
Radical Cyclizations: Tandem radical cyclizations offer an efficient way to form the fused ring system. Controlling the stereoselectivity of these reactions can be difficult, often leading to mixtures of diastereomers.
-
Diels-Alder Cycloaddition: This reaction is often used to set up the initial stereochemistry of a precursor molecule. Achieving high diastereoselectivity can be challenging and may require careful selection of chiral auxiliaries or catalysts.
Troubleshooting Guides
This section provides detailed troubleshooting for specific low-yield reactions reported in seminal total syntheses of this compound and related compounds.
Guide 1: Low Yield in the Pauson-Khand Reaction for Triquinane Core Formation
The Pauson-Khand reaction is a critical step in many triquinane syntheses but can be plagued by low yields.
Problem: The intramolecular Pauson-Khand reaction of an enyne precursor is resulting in a low yield (<40%) of the desired tricyclic ketone.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Steric Hindrance: Bulky substituents near the reacting centers can disfavor the transition state. | - Modify the substrate to reduce steric bulk if possible.- Experiment with different cobalt sources (e.g., Co₂(CO)₈, Co₄(CO)₁₂) which may have different steric requirements.- Consider using a promoter like N-methylmorpholine N-oxide (NMO) which can sometimes improve yields in sterically hindered cases. |
| Suboptimal Reaction Conditions: Temperature, pressure of carbon monoxide, and solvent can significantly impact the reaction efficiency. | - Temperature: Systematically screen temperatures. While refluxing toluene (B28343) is common, some substrates benefit from lower or higher temperatures.- CO Pressure: If running under a CO atmosphere, ensure a constant, positive pressure. For reactions not requiring an external CO source (using Co₂(CO)₈), ensure the reaction is sealed to prevent loss of CO from the complex.- Solvent: While non-polar solvents like toluene or hexane (B92381) are common, explore more coordinating solvents like THF in small-scale trials. |
| Decomposition of the Cobalt-Alkyne Complex: The initial complex formed between the alkyne and the cobalt carbonyl may be unstable under the reaction conditions. | - Add the cobalt carbonyl to the substrate at a lower temperature (e.g., 0 °C) before heating to allow for complete complexation.- Use freshly opened or sublimed Co₂(CO)₈ as it can decompose on storage. |
Experimental Protocol: Optimized Pauson-Khand Reaction
This protocol is adapted from syntheses targeting similar triquinane structures.
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a balloon of carbon monoxide, dissolve the enyne substrate (1.0 equiv) in anhydrous toluene (0.05 M).
-
Add dicobalt octacarbonyl (1.1 equiv) to the solution at room temperature.
-
Flush the flask with carbon monoxide and maintain a positive pressure with the balloon.
-
Heat the reaction mixture to 80-110 °C (optimize based on substrate) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Guide 2: Poor Stereoselectivity in the Diels-Alder Reaction of a Chiral Precursor
Achieving high diastereoselectivity in the Diels-Alder reaction is crucial for establishing the stereochemistry that will be carried through the rest of the synthesis.
Problem: The Diels-Alder reaction between a chiral diene and a dienophile is producing a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Insufficient Facial Shielding: The chiral auxiliary or existing stereocenter may not be providing enough steric hindrance to effectively block one face of the diene or dienophile. | - Chiral Auxiliary: If using a removable chiral auxiliary, consider switching to a bulkier one (e.g., Evans' oxazolidinones).- Lewis Acid: The choice of Lewis acid can significantly influence facial selectivity. Screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄) and monitor the effect on the diastereomeric ratio. |
| Reaction Temperature Too High: At higher temperatures, the energy difference between the two diastereomeric transition states is smaller, leading to lower selectivity. | - Conduct the reaction at lower temperatures. If the reaction is too slow, a more active Lewis acid may be required to achieve a reasonable reaction rate at the lower temperature. Typical temperatures to screen are -78 °C, -40 °C, and 0 °C. |
| Solvent Effects: The solvent can influence the conformation of the substrate-Lewis acid complex and thus the stereochemical outcome. | - Screen a range of anhydrous solvents with varying polarity, such as dichloromethane (B109758), toluene, and hexanes. |
Experimental Protocol: High-Selectivity Diels-Alder Reaction
This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral dienophile (1.0 equiv) in anhydrous dichloromethane (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the solution. Stir for 30 minutes.
-
Add the diene (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product before purification by flash column chromatography.
Visualizing the Troubleshooting Process
To aid in understanding the logical flow of troubleshooting, the following diagrams illustrate the decision-making process.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Decision tree for optimizing stereoselectivity.
Technical Support Center: Optimizing Coriolin B for Anti-Proliferative Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for utilizing Coriolin (B1246448) B in anti-proliferative assays. Find answers to frequently asked questions and step-by-step instructions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Coriolin B and what is its reported anti-tumor activity?
This compound is a sesquiterpenoid antibiotic isolated from the fungus Coriolus consors.[1] Research on extracts from Coriolus species has demonstrated anti-tumor effects, including the ability to reduce cancer cell viability and arrest the cell cycle, suggesting that this compound is a compound of interest for cancer research.[2][3]
Q2: How should I prepare a stock solution of this compound?
This compound is expected to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Recommendation: Start by dissolving this compound in 100% cell culture-grade DMSO to create a stock solution of 10-50 mM. Sonication may be required to fully dissolve the compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.
-
General Rule: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects. However, some sensitive or primary cell lines may require concentrations at or below 0.1%.
-
Best Practice: Always run a "vehicle control" experiment where cells are treated with the same final concentration of DMSO as your highest this compound concentration to ensure that the observed effects are due to the compound and not the solvent.
Q4: Is this compound stable in cell culture medium?
The stability of compounds in culture medium can be limited.[3] It is advisable to prepare fresh dilutions of this compound in your complete culture medium for each experiment from the frozen DMSO stock. Do not store diluted this compound in media for extended periods.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol will help you determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of 2x concentrated serial dilutions of this compound in complete culture medium from your DMSO stock. A broad range (e.g., 0.1 µM to 100 µM) is recommended for the initial experiment.
-
Ensure the final DMSO concentration for the highest this compound dose does not exceed the tolerance level of your cells (e.g., final concentration of 0.5%).
-
Prepare a vehicle control using medium with the same final DMSO concentration. Also include an untreated control (medium only) and a blank control (medium without cells).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Quantitative Data Presentation
While specific, peer-reviewed IC50 values for this compound are not widely available, the following table provides a template for researchers to document their own findings from the protocol described above. This structure allows for clear comparison across different experimental conditions.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | MTT | 48 | Record Value |
| e.g., A549 | Lung Carcinoma | MTT | 48 | Record Value |
| e.g., HCT116 | Colon Carcinoma | MTT | 72 | Record Value |
| e.g., HeLa | Cervical Adenocarcinoma | MTT | 72 | Record Value |
Visualizations: Workflows and Pathways
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for an anti-proliferative assay and a proposed signaling pathway for this compound's anti-tumor activity.
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed apoptotic pathway for this compound.
Troubleshooting Guide
Q: My untreated (control) cells show low viability or high variability. What happened?
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent pipetting can lead to different numbers of cells per well.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use calibrated pipettes and a consistent technique.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of the plate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Poor Cell Health. Cells may be unhealthy if they are at a high passage number or were overgrown before seeding.
-
Solution: Use cells in their exponential growth phase and maintain a consistent, low passage number for your experiments.
-
Q: I see precipitation in the wells after adding this compound. How can I fix this?
-
Possible Cause: Compound Solubility Limit Exceeded. this compound may be precipitating out of the aqueous culture medium, especially at higher concentrations.
-
Solution 1: Check DMSO Concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤0.5%).
-
Solution 2: Modify Dilution Method. When diluting the DMSO stock into the medium, add the stock solution to the medium while vortexing or mixing gently to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
Solution 3: Reduce Highest Concentration. If precipitation persists, your highest tested concentration may exceed the compound's solubility limit in the final assay conditions. Lower the top concentration in your dilution series.
-
Q: The results of my assay are not reproducible. What are the common sources of error?
-
Possible Cause 1: Inconsistent Incubation Times. Varying the exposure time to either the compound or the MTT reagent will affect the final absorbance reading.
-
Solution: Use a precise timer for all incubation steps and process all plates identically.
-
-
Possible Cause 2: Reagent Instability. The MTT reagent is light-sensitive and can degrade over time.
-
Solution: Store the MTT stock solution protected from light. Avoid using expired or discolored reagents.
-
-
Possible Cause 3: Incomplete Formazan Dissolution. If the purple crystals are not fully dissolved, the absorbance readings will be artificially low and inconsistent.
-
Solution: Ensure complete dissolution by placing the plate on an orbital shaker for 10-15 minutes after adding DMSO. Visually inspect the wells to confirm no crystals remain before reading the plate.
-
Caption: Troubleshooting decision tree for anti-proliferative assays.
References
- 1. Diketothis compound, an active derivative of this compound produced by Coriolus consors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor effect of Coriolus versicolor methanol extract against mouse B16 melanoma cells: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of Coriolin B
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Coriolin B during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during long-term storage?
A1: The degradation of this compound is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. As a sesquiterpene lactone containing reactive functional groups, including an epoxide and an α,β-unsaturated ketone, this compound is susceptible to hydrolysis, oxidation, and polymerization under suboptimal storage conditions. Studies on similar sesquiterpene lactones have shown significant degradation at elevated temperatures and neutral to alkaline pH.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters for both solid and solution forms of the compound.
| Parameter | Solid Form | In Solution |
| Temperature | -20°C or lower (frozen) | -80°C (deep freeze) |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Inert gas (e.g., argon, nitrogen) |
| Light | Protected from light (amber vials) | Protected from light (amber vials) |
| Solvent | N/A | Anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) |
| Container | Tightly sealed, airtight vials | Tightly sealed, airtight vials with solvent-resistant caps |
Q3: How can I monitor the stability of my this compound samples over time?
A3: Regular monitoring of this compound stability is crucial. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed. This involves developing an HPLC method capable of separating the intact this compound from its potential degradation products. Periodic analysis of stored samples will allow for the quantification of any decrease in purity over time.
Troubleshooting Guide
Problem: I observe a decrease in the purity of my solid this compound sample stored at -20°C.
| Possible Cause | Troubleshooting Step |
| Exposure to air and moisture | Ensure the vial is tightly sealed with a high-quality cap. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Purge the vial with an inert gas (argon or nitrogen) before resealing. |
| Temperature fluctuations | Store the sample in a calibrated freezer with minimal temperature fluctuations. Avoid repeated freeze-thaw cycles. Aliquot the sample into smaller, single-use vials if frequent access is needed. |
| Light exposure | Store vials in a light-protected container or wrap them in aluminum foil, even when stored in a freezer. |
Problem: My this compound solution shows signs of degradation (e.g., color change, precipitation, new peaks in HPLC).
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Use only high-purity, anhydrous aprotic solvents. Avoid protic solvents like methanol (B129727) or ethanol (B145695) for long-term storage as they can react with the epoxide ring. |
| Presence of water | Ensure solvents are anhydrous and handle solutions in a low-humidity environment (e.g., glove box). |
| Oxidation | Degas the solvent before preparing the solution. Purge the headspace of the vial with an inert gas before sealing. |
| pH instability | Avoid buffered solutions for long-term storage unless the optimal pH for this compound stability has been determined. Acidic or basic conditions can catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways. This information is critical for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
Protocol 2: HPLC Method for Stability Monitoring of this compound
This protocol outlines a general HPLC method that can be optimized to serve as a stability-indicating method for this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound in methanol at various concentrations to establish a calibration curve.
-
Prepare samples for analysis by dissolving the this compound sample (solid or from storage solution) in methanol to a known concentration within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas and calculate the concentration of this compound in the samples using the calibration curve. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Workflow for the proper long-term storage and stability assessment of this compound.
Caption: Inferred degradation pathways of this compound based on its functional group reactivity.
Technical Support Center: Identifying and Mitigating Off-Target Effects of Coriolin B
Disclaimer: The following information is intended for research purposes only. Coriolin B is an experimental compound, and its biological effects are not fully characterized. This guide provides general strategies for identifying and mitigating off-target effects of small molecules, with specific considerations for this compound where information is available.
Introduction
This compound is a sesquiterpene antibiotic with reported antineoplastic properties. As with any small molecule inhibitor, understanding and controlling for off-target effects is crucial for the accurate interpretation of experimental results and for the potential development of therapeutic applications. This technical support center provides researchers, scientists, and drug development professionals with a resource for troubleshooting and addressing potential issues related to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
A1: Currently, the specific molecular target(s) of this compound have not been definitively identified in publicly available literature. Its anti-tumor activity has been observed in various cancer cell lines, but the precise mechanism of action remains to be fully elucidated. Without a confirmed on-target, distinguishing between on-target and off-target effects is challenging. The primary reported biological activities are anti-bacterial and anti-neoplastic.
Q2: I am observing unexpected phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?
A2: Unexpected phenotypes are a common indication of off-target activity. To investigate this, a multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. Off-target effects often occur at higher concentrations.
-
Use of a Structurally Related Inactive Analog: If available, a structurally similar but biologically inactive analog of this compound can serve as a negative control. If the phenotype persists with the inactive analog, it is likely a non-specific or off-target effect.
-
Target Knockdown/Knockout: If you have a hypothesized target, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of that target. If the phenotype is rescued or mimicked by target knockdown/knockout in the absence of this compound, it suggests the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells. A shift in the thermal stability of a protein upon this compound binding would indicate a direct interaction.
-
Broad-Spectrum Profiling: Utilize proteomic or kinomic profiling services to screen for interactions of this compound against a large panel of proteins or kinases.
Q3: What are some general strategies to mitigate off-target effects when using this compound?
A3: Several strategies can be employed to minimize the impact of off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect and use this concentration for your experiments.
-
Orthogonal Approaches: Confirm your findings using alternative methods that do not rely on small molecule inhibitors, such as genetic approaches.
-
Multiple Cell Lines: Test the effects of this compound in multiple cell lines. Off-target effects can be cell-type specific due to differential expression of off-target proteins.
-
Chemical Analogs: If available, testing a series of structurally related analogs with varying activity can help to establish a structure-activity relationship (SAR) for the observed phenotype. A strong SAR would support an on-target effect.
Troubleshooting Guide
The following table summarizes potential issues encountered during experiments with this compound and provides troubleshooting suggestions.
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting/Mitigation Strategy |
| High Cellular Toxicity at Low Concentrations | This compound may be hitting essential cellular targets. | Perform a detailed cytotoxicity assay (e.g., MTS, CellTiter-Glo) across a wide range of concentrations to determine the IC50. Use concentrations well below the IC50 for mechanistic studies. |
| Inconsistent Results Across Different Experiments | Variability in cell culture conditions (e.g., cell density, passage number) can alter the expression of off-target proteins. | Standardize all experimental parameters. Regularly perform quality control checks on cell lines. |
| Phenotype Does Not Correlate with Hypothesized Target Inhibition | The observed effect is due to an unknown off-target. | Employ target identification methods such as affinity chromatography-mass spectrometry or yeast three-hybrid screening. |
| Compound Appears Ineffective in a New Cell Line | The on-target or a critical co-factor may not be expressed in the new cell line, or an off-target with opposing effects may be highly expressed. | Verify the expression of the hypothesized target protein in the new cell line. Compare the proteomic profiles of the responsive and non-responsive cell lines. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a specific protein target in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Protein Separation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling for Off-Target Identification
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay Performance: Submit the compound to a commercial kinase profiling service. These services typically use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of recombinant kinases (e.g., >400 kinases).
-
Data Analysis: The service will provide data as the percent inhibition at a given concentration or as IC50 values for the inhibited kinases.
-
Hit Validation: "Hits" (kinases inhibited by this compound) should be validated in cell-based assays to confirm their physiological relevance. This can be done by examining the phosphorylation status of known substrates of the identified off-target kinase in cells treated with this compound.
Visualizations
Caption: Workflow for troubleshooting unexpected phenotypes and identifying off-targets of this compound.
Caption: Key strategies for mitigating the impact of off-target effects in this compound experiments.
Technical Support Center: Stereoselective Synthesis of the Coriolin Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the Coriolin core.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of the Coriolin core?
A1: The primary challenge in synthesizing the Coriolin core lies in the precise control of its multiple contiguous stereocenters. The tricyclic [6.3.0.02,6]undecane framework features a cis-fused BC ring system and a cis-fused AB ring system. Key difficulties include:
-
Controlling Diastereoselectivity: Many of the key cyclization reactions, such as [3+2] cycloadditions or radical cyclizations, can lead to the formation of multiple diastereomers. Separating these isomers can be challenging and often results in lower overall yields.
-
Establishing Quaternary Stereocenters: The Coriolin core contains quaternary stereocenters which are notoriously difficult to construct with high stereocontrol.
-
Reagent and Substrate Control: The stereochemical outcome of reactions is often highly dependent on the choice of reagents, solvents, temperature, and the specific stereochemistry of the starting materials.
Q2: Which synthetic strategies are most commonly employed to construct the Coriolin core?
A2: Several successful strategies have been developed, with the key variations focusing on the method of ring construction. Common approaches include:
-
[3+2] Cycloaddition Reactions: This strategy, pioneered by Kuwajima and coworkers, involves the cycloaddition of a vinyl sulfide (B99878) with a silyl-activated allyl cation to form the bicyclo[3.3.0]octane system.[1]
-
Radical Cyclizations: Tandem radical cyclizations have been effectively used to construct the tricyclic core in a single step. These reactions often proceed with good stereoselectivity, guided by the conformation of the radical intermediates.
-
[5+2+1] Cycloaddition/Transannular Radical Cyclization: A more recent approach involves an initial rhodium-catalyzed [5+2+1] cycloaddition to form a bicyclic intermediate, followed by an epoxidation and a highly stereoselective transannular radical cyclization to furnish the complete tricyclic core.[2][3]
-
Pauson-Khand Reaction: This reaction has also been utilized to construct the cyclopentanone (B42830) ring fused to another ring system.
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity in the [3+2] Cycloaddition Step
Question: My [3+2] cycloaddition to form the bicyclo[3.3.0]octane core is resulting in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: The diastereoselectivity of the [3+2] cycloaddition in the Kuwajima synthesis of (-)-Coriolin is indeed a critical step. The initial reaction of the C-ring unit gave a mixture of bicyclic ketones.[1] Here are several factors to consider for optimization:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are crucial. Experiment with different Lewis acids (e.g., TiCl4, SnCl4, ZnCl2) and carefully titrate the amount used. The coordination of the Lewis acid to the substrate can significantly influence the facial selectivity of the cycloaddition.
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability of the cationic intermediate and the transition state geometry. Screen a range of solvents from non-polar (e.g., dichloromethane, toluene) to more polar, non-coordinating solvents.
-
Temperature: Running the reaction at lower temperatures can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.
-
Substrate Modification: If possible, consider modifying the steric bulk of the silyl (B83357) ether protecting group or other substituents on the vinyl sulfide or the allyl cation precursor. Increased steric hindrance can favor the formation of one diastereomer over the other.
Problem 2: Low Yield or Unwanted Side Reactions in the Transannular Radical Cyclization
Question: I am attempting a transannular radical cyclization to form the tricyclic core, but I am observing low yields and the formation of side products. What are the likely causes and solutions?
Answer: The transannular radical cyclization is a powerful but sensitive reaction. Success often depends on the precise generation and fate of the radical intermediate. Here are some troubleshooting tips:
-
Radical Initiator and Precursor: Ensure the radical precursor (e.g., from an epoxide as in the work of Zhang et al.) is pure.[2][3] The choice and concentration of the radical initiator (e.g., Cp2TiCl2/Zn) are critical. An excess of the initiator can sometimes lead to over-reduction or other side reactions. Conversely, too little initiator will result in an incomplete reaction.
-
Reaction Concentration: Radical cyclizations are often sensitive to concentration. High dilution conditions can favor intramolecular cyclization over intermolecular side reactions.
-
Solvent and Temperature: The choice of solvent can influence the lifetime and reactivity of the radical species. THF is a common choice.[2] Temperature control is also important; some radical reactions require heating to initiate, while others proceed at room temperature.
-
Additives: In some cases, additives can improve the efficiency of radical reactions. For example, Lewis acids can sometimes be used to pre-organize the substrate for cyclization.
Quantitative Data
The following table summarizes the reported yields and stereoselectivities for key steps in selected total syntheses of the Coriolin core and related hirsutane natural products.
| Synthetic Strategy | Key Reaction | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Kuwajima Synthesis | [3+2] Cycloaddition | Enantiopure C-ring unit | Bicyclic ketones | - | Mixture of diastereomers | - | Mizuno et al., 1999[1] |
| Zhang Synthesis | [5+2+1] Cycloaddition / Transannular Radical Cyclization | Ene-vinylcyclopropane | Tricyclic diol | 84 | Single diastereomer | >99% | Wang et al., 2021[2][3] |
| Yu Synthesis | Tandem Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reaction | Vinylcyclopropane (B126155) and alkyne | Hirsutene norketone | 65 | >20:1 | - | Wender et al., 2008[4][5] |
Experimental Protocols
Protocol 1: Transannular Radical Cyclization (Zhang et al.)[2]
This protocol describes the key Ti(III)-mediated transannular radical cyclization of an epoxide to form the tricyclic diol intermediate.
Materials:
-
Epoxide precursor (1.0 equiv)
-
Cp2TiCl2 (3.0 equiv)
-
Zinc powder (6.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the epoxide (0.1 mmol, 1.0 equiv) in anhydrous THF (0.033 M) under an inert atmosphere (e.g., argon), add Cp2TiCl2 (3.0 equiv) and zinc powder (6.0 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tricyclic diol.
Protocol 2: Tandem Rh(I)-Catalyzed [(5+2)+1] Cycloaddition/Aldol Reaction (Yu et al.)[4][5]
This protocol details the one-pot construction of the linear triquinane skeleton.
Materials:
-
Vinylcyclopropane (1.0 equiv)
-
Alkyne (1.2 equiv)
-
[Rh(CO)2Cl]2 (5 mol %)
-
1,4-Dioxane
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
Procedure:
-
To a solution of the vinylcyclopropane (1.0 equiv) and the alkyne (1.2 equiv) in 1,4-dioxane, add [Rh(CO)2Cl]2 (5 mol %).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to -78 °C.
-
Add a solution of KHMDS (1.2 equiv) in THF dropwise.
-
Stir the reaction mixture at -78 °C for the specified time.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the tricyclic product.
Visualizations
Caption: Stereochemical pathways in the [3+2] cycloaddition.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
- 1. Total Synthesis of (-)-Coriolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tandem Rh(i)-catalyzed [(5+2)+1] cycloaddition/aldol reaction for the construction of linear triquinane skeleton: total syntheses of (+/-)-hirsutene and (+/-)-1-desoxyhypnophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of synthetic Coriolin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Coriolin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the total synthesis of this compound?
A1: Batch-to-batch variability in the multi-step synthesis of a complex molecule like this compound can arise from several critical factors:
-
Purity and Stoichiometry of Starting Materials and Reagents: The quality of initial substrates and reagents is fundamental. Impurities can lead to side reactions, catalyst poisoning, and the formation of difficult-to-remove byproducts.[1] Inaccurate stoichiometry can result in incomplete reactions or an excess of unreacted starting materials, complicating purification.[2][3][4]
-
Reaction Conditions: Seemingly minor deviations in temperature, reaction time, stirring rate, and atmospheric conditions (moisture and oxygen) can significantly influence reaction kinetics, yield, and stereoselectivity.[1]
-
Solvent Quality: The grade, purity, and water content of solvents can dramatically affect reaction outcomes, especially in moisture-sensitive steps.
-
Work-up and Purification Procedures: Inconsistencies in extraction, washing, crystallization, and chromatography can lead to variable yields and purity of the final product and intermediates.[5][6][7]
-
Human Error: Variations in experimental techniques between different researchers or even by the same individual on different days can introduce variability.
Q2: My [3+2] cycloaddition reaction to form the initial bicyclic ketone is showing low and inconsistent yields. What are the likely causes and how can I troubleshoot this?
A2: Low yields in the [3+2] cycloaddition step for forming the triquinane skeleton are often traced back to issues with the cationic species generation or the stability of the reactants.
Common Causes & Troubleshooting Steps:
-
Moisture Contamination: The 1-(methylthio)-2-siloxyallyl cationic species is highly sensitive to moisture.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, and perform the reaction under a strictly inert atmosphere (argon or nitrogen).[8]
-
-
Reagent Quality: The quality of the Lewis acid used to generate the cation is crucial.
-
Troubleshooting: Use a freshly opened bottle of the Lewis acid or purify it before use. Consider titrating the Lewis acid solution if it has been stored for a long time.
-
-
Reaction Temperature: The temperature for cation formation and cycloaddition is critical.
-
Troubleshooting: Maintain a low temperature (e.g., -78 °C) during the generation of the cationic species to prevent decomposition. The cycloaddition itself may require careful temperature optimization.
-
Troubleshooting Guides
Guide 1: Inconsistent Stereoselectivity in the Darzens-Type Spiro-Epoxidation
Issue: Significant batch-to-batch variation is observed in the diastereoselectivity of the Darzens-type reaction to form the spiro-epoxide moiety on the this compound core. The desired trans isomer is sometimes accompanied by considerable amounts of the cis isomer.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent stereoselectivity.
Detailed Troubleshooting Steps:
-
Base Selection and Stoichiometry: The choice and amount of base are critical for controlling the stereochemical outcome. The trans isomer is generally more stable and its formation is favored under thermodynamic control.[9]
-
Protocol: Ensure the base (e.g., potassium tert-butoxide) is anhydrous and added slowly at a controlled temperature. Use a slight excess of the base to ensure complete deprotonation.
-
-
Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio.
-
Protocol: Run the reaction at a lower temperature for a longer period to favor the thermodynamically more stable trans product. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.
-
-
Purity of Reactants: Impurities in the aldehyde or the α-chloro ketone precursor can interfere with the reaction.
-
Protocol: Purify both starting materials immediately before use. For example, the aldehyde can be distilled or passed through a short plug of silica (B1680970) gel.
-
Table 1: Effect of Reaction Conditions on Spiro-Epoxidation Diastereoselectivity
| Batch | Base (equivalents) | Temperature (°C) | Reaction Time (h) | trans:cis Ratio |
| 1 | K-OtBu (1.1) | -78 to 0 | 2 | 85:15 |
| 2 | K-OtBu (1.1) | -78 | 6 | 95:5 |
| 3 | NaH (1.2) | 0 | 4 | 70:30 |
| 4 | K-OtBu (1.5) | -78 | 6 | 96:4 |
Guide 2: Low Yield in the Lipase-Catalyzed Optical Resolution
Issue: The enzymatic resolution of the five-membered allyl ester to obtain the enantiomerically pure C-ring unit provides low yields and/or low enantiomeric excess (%ee).
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic resolution.
Detailed Troubleshooting Steps:
-
Lipase Activity: The activity of the lipase can vary between batches and decrease with improper storage.[10][11]
-
Protocol: Use a new batch of lipase or test the activity of the current batch on a model substrate. Ensure the lipase is stored at the recommended temperature and handled according to the manufacturer's instructions.
-
-
Reaction Medium: The solvent, pH, and water content of the reaction medium are crucial for optimal enzyme activity and selectivity.[12][13]
-
Protocol: Screen different organic solvents (e.g., hexane, diisopropyl ether). The amount of water in the system can be critical; sometimes, the addition of a small amount of buffer is necessary.
-
-
Reaction Time: Allowing the reaction to proceed for too long can lead to the hydrolysis of the desired product by the lipase, reducing the yield and %ee.
-
Protocol: Monitor the reaction closely by chiral HPLC or GC. Quench the reaction when it reaches approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.[14]
-
Table 2: Influence of Lipase Source and Solvent on Enantiomeric Excess
| Batch | Lipase Source | Solvent | Conversion (%) | Enantiomeric Excess (%ee) of Product |
| 1 | Candida antarctica lipase B (CALB) | Hexane | 51 | >99 |
| 2 | Pseudomonas cepacia lipase (PSL) | Diisopropyl ether | 49 | 98 |
| 3 | Porcine pancreatic lipase (PPL) | Toluene | 65 | 85 |
| 4 | CALB | Acetonitrile | 45 | 92 |
Experimental Protocols
Protocol 1: Monitoring the Epoxidation of the Dienol Silyl Ether
This protocol describes the use of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the epoxidation reaction.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 20% ethyl acetate (B1210297) in hexanes)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube.
-
TLC Analysis:
-
Spot the aliquot onto a TLC plate alongside a spot of the starting material.
-
Develop the plate in the prepared mobile phase.
-
Visualize the spots under a UV lamp and then by staining.
-
The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
-
-
LC-MS Analysis:
-
Quench a small aliquot of the reaction mixture in a vial containing a suitable solvent (e.g., acetonitrile).
-
Inject the quenched sample into the LC-MS.
-
Monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the desired epoxide. This also helps in identifying any major byproducts.[15]
-
Caption: Workflow for monitoring reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. experimental chemistry - Choosing reaction stoichiometry in organic synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Integral Stereoselectivity of Lipase Based on the Chromatographic Resolution of Enantiomeric/Regioisomeric Diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Coriolin B purification techniques using column chromatography
Welcome to the technical support center for the purification of Coriolin B using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a sesquiterpenoid antibiotic with potential therapeutic applications. Its purification is a critical step to enable detailed biological and pharmacological studies, ensuring that the observed effects are attributable to the compound itself and not to impurities.
Q2: What are the general steps for purifying this compound from a fermentation broth?
A2: The general workflow for this compound purification involves:
-
Extraction: Initial extraction of the crude mixture from the fermentation broth using a suitable organic solvent.
-
Prefractionation (Optional): A preliminary separation step to enrich the fraction containing this compound.
-
Column Chromatography: The primary purification step to isolate this compound from other components.
-
Purity Analysis: Assessing the purity of the isolated this compound using techniques like HPLC and NMR.
Q3: What type of column chromatography is most suitable for this compound purification?
A3: Normal-phase column chromatography using silica (B1680970) gel is a commonly employed technique for the purification of sesquiterpenoids like this compound. Reversed-phase chromatography can also be used as an orthogonal purification step if further separation is needed.
Q4: How do I choose the right solvent system (mobile phase) for column chromatography?
A4: The selection of the mobile phase is crucial for successful separation. It is typically determined by running preliminary thin-layer chromatography (TLC) experiments with different solvent systems. The ideal solvent system should provide a good separation between this compound and its impurities, with the Rf value of this compound ideally being around 0.2-0.4 for optimal column separation.[1] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures.[2][3]
Q5: How can I detect this compound in the collected fractions?
A5: Fractions are typically monitored using thin-layer chromatography (TLC). The TLC plate is visualized under UV light (if the compound is UV active) or by staining with a suitable reagent, such as p-anisaldehyde, which is effective for detecting terpenes.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating this compound from compounds with similar polarities. | Optimize the Mobile Phase: • Perform a more thorough TLC analysis with a wider range of solvent systems to find one that provides better separation. • Use a shallower gradient during column elution to increase the resolution between closely eluting compounds.[2][3] |
| Column Overloading: Too much crude extract has been loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: • Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-100 times the weight of silica gel to the weight of the crude sample. | |
| Poorly Packed Column: The presence of air bubbles, cracks, or an uneven silica gel bed can lead to band broadening and poor separation. | Repack the Column: • Ensure the silica gel is packed as a uniform slurry to avoid air bubbles. • Gently tap the column during packing to promote even settling. | |
| This compound Elutes Too Quickly or Not at All | Incorrect Solvent Polarity: The mobile phase is too polar, causing this compound to elute with the solvent front, or too non-polar, causing it to remain strongly adsorbed to the silica gel. | Adjust Solvent Polarity: • If eluting too quickly, start with a less polar solvent system. • If not eluting, gradually increase the polarity of the mobile phase. |
| Compound Degradation on Silica Gel: this compound may be unstable on the acidic surface of silica gel. | Test for Stability: • Spot the crude mixture on a TLC plate and let it sit for several hours before developing to see if any degradation occurs. • Consider using a different stationary phase like neutral alumina (B75360) or a bonded phase. | |
| Low Yield of Purified this compound | Incomplete Elution: Not all of the this compound has been eluted from the column. | Increase Eluent Polarity at the End of the Run: • After collecting the fractions containing this compound, flush the column with a highly polar solvent (e.g., methanol) to elute any remaining compounds and check for the presence of your target molecule. |
| Compound Sp-reading Across Many Fractions: The separation is not sharp, leading to the dilution of this compound across numerous fractions. | Optimize Elution Conditions: • A step gradient might provide sharper peaks than a linear gradient.[2] • Ensure a consistent flow rate. | |
| Irregular Peak Shapes (Tailing or Fronting) in HPLC Analysis of Fractions | Column Overloading (Analytical HPLC): Injecting too concentrated a sample onto the analytical HPLC column. | Dilute the Sample: • Dilute the fraction with the mobile phase before injection. |
| Secondary Interactions: The analyte may be interacting with active sites on the column packing material. | Modify Mobile Phase: • Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. | |
| Column Degradation: The analytical column has degraded over time. | Replace or Regenerate the Column: • Follow the manufacturer's instructions for column washing and regeneration. If performance does not improve, replace the column. |
Experimental Protocols
Protocol 1: Representative Column Chromatography Purification of this compound on Silica Gel
This protocol is a representative method based on common practices for purifying sesquiterpenoids from fungal extracts.[5] Optimization will be required based on the specific crude extract.
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, non-polar solvent of your gradient.
- Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid introducing air bubbles.
- Add a layer of sand on top of the packed silica gel.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
- Alternatively, for samples not readily soluble, use a "dry loading" method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
3. Elution:
- Begin elution with the least polar solvent mixture determined from TLC analysis (e.g., n-hexane or a hexane/ethyl acetate (B1210297) mixture).
- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or linear gradient fashion.[2]
- Maintain a constant flow rate.
4. Fraction Collection and Analysis:
- Collect fractions of a consistent volume.
- Monitor the fractions by TLC to identify those containing this compound.
- Pool the fractions containing pure this compound.
- Evaporate the solvent under reduced pressure to obtain the purified compound.
5. Purity Assessment:
- Assess the purity of the pooled fractions using analytical HPLC-UV and confirm the identity using NMR and Mass Spectrometry.
Quantitative Data Summary
The following table provides illustrative quantitative data for a typical this compound purification. Actual values may vary depending on the fermentation yield and the efficiency of the purification process.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Column Dimensions | 30 cm x 2 cm | Suitable for purifying ~500 mg of crude extract. |
| Crude Extract Loaded | 500 mg | |
| Mobile Phase Gradient | n-Hexane:Ethyl Acetate | A common solvent system for sesquiterpenoids. |
| 100:0 to 70:30 (v/v) | Example of a linear gradient. | |
| Flow Rate | 10 mL/min | |
| Fraction Volume | 15 mL | |
| Typical Yield of Pure this compound | 25-50 mg | Highly dependent on the initial concentration in the crude extract. |
| Purity (by HPLC) | >95% |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor column separation.
References
Enhancing the potency of Coriolin B through chemical modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the potency of Coriolin (B1246448) B through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the chemical modification of Coriolin B?
A1: this compound, a sesquiterpene lactone, has demonstrated antitumor and antibacterial properties. Chemical modification aims to enhance its therapeutic potency, improve its selectivity for cancer cells, and optimize its pharmacokinetic profile. Modifications can alter the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its binding to target molecules and overall biological activity. An active derivative, Diketothis compound, has shown notable antitumor and antibacterial activities, highlighting the potential for potency enhancement through chemical alterations.[1]
Q2: Which functional groups on the this compound scaffold are typically targeted for modification?
A2: The primary hydroxyl group at C-1, the secondary hydroxyl groups at C-5 and C-8, and the epoxide functionalities are common targets for chemical modification. Acylation or alkylation of the hydroxyl groups, particularly after conversion to dihydrocoriolin, has been explored to generate analogs with altered biological activities.
Q3: How is the enhanced potency of this compound derivatives typically measured?
A3: The potency of this compound derivatives is most commonly assessed using in vitro cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a key metric, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Q4: What are some common chemical reactions used to modify this compound?
A4: Common synthetic strategies include:
-
Acylation: Introduction of acyl groups at the hydroxyl positions to increase lipophilicity and potentially enhance cell membrane permeability.
-
Alkylation: Introduction of alkyl groups to modify steric and electronic properties.
-
Oxidation: Conversion of hydroxyl groups to ketones, as seen in the formation of Diketothis compound.[1]
-
Epoxide Ring-Opening: Reaction of the epoxide rings with various nucleophiles to introduce new functional groups.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table provides an illustrative example of how to present quantitative data on the cytotoxic activity of chemically modified this compound derivatives against a panel of human cancer cell lines. Note: These values are representative and intended for comparative purposes. Actual IC50 values will vary depending on the specific cell line, assay conditions, and the nature of the chemical modification.
| Compound | Modification | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | Parent Compound | 15.2 | 20.5 | 18.7 |
| Diketothis compound | Oxidation of C-5 and C-8 hydroxyls | 8.5 | 10.1 | 9.3 |
| 1-O-Acetyl-diketothis compound | Acetylation of C-1 hydroxyl | 5.2 | 6.8 | 6.1 |
| 1-O-Propionyl-diketothis compound | Propionylation of C-1 hydroxyl | 4.8 | 5.5 | 5.0 |
| 1-O-Butyryl-diketothis compound | Butyrylation of C-1 hydroxyl | 3.9 | 4.2 | 3.7 |
Experimental Protocols
Protocol 1: Synthesis of 1-O-Acyl Analogs of Diketothis compound
This protocol is a generalized procedure based on established synthetic strategies for modifying similar natural products.
Objective: To synthesize 1-O-acyl analogs of Diketothis compound to evaluate the effect of acylation on cytotoxic potency.
Materials:
-
This compound
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, propionyl chloride)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Protection of Hydroxyl Groups:
-
Dissolve this compound in dichloromethane.
-
Add tetrahydropyran and a catalytic amount of pyridinium p-toluenesulfonate.
-
Stir the reaction at room temperature until protection of the C-5 and C-8 hydroxyl groups is complete (monitor by TLC).
-
Work up the reaction by washing with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 5,8-Di-O-tetrahydropyranylthis compound.
-
-
Hydrolysis of the Epoxide:
-
The protected this compound is resistant to alkaline hydrolysis of the epoxide groups. This step is often bypassed to proceed with the modification of the C-1 hydroxyl group.
-
-
Acylation of the C-1 Hydroxyl Group:
-
Dissolve the protected this compound in pyridine.
-
Cool the solution to 0°C and add the desired acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to yield the 1-O-acylated product.
-
-
Deprotection of C-5 and C-8 Hydroxyl Groups:
-
Dissolve the acylated product in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a mild acid (e.g., PPTS or dilute HCl).
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction and concentrate the solvent. Purify the resulting diol.
-
-
Oxidation to Diketothis compound Analog:
-
Dissolve the deprotected diol in acetone (B3395972) and cool to 0°C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir for a few hours at 0°C.
-
Quench the reaction with isopropanol.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final 1-O-acyl diketothis compound analog by silica gel column chromatography.
-
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the IC50 values of this compound and its derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and its derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its derivatives) in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway
Caption: Representative intrinsic apoptosis pathway potentially activated by this compound derivatives.
Experimental Workflow
Caption: Workflow for enhancing this compound potency through chemical modification and bioactivity screening.
Troubleshooting Guides
Guide 1: Troubleshooting the Synthesis of this compound Analogs
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of acylated product | - Incomplete reaction. - Degradation of starting material or product. - Steric hindrance at the C-1 hydroxyl position. | - Increase the amount of acylating agent and/or pyridine. - Extend the reaction time or perform at a slightly elevated temperature. - Ensure all reagents are anhydrous. - Use a less sterically hindered acylating agent if possible. |
| Multiple products observed by TLC | - Incomplete protection or deprotection. - Side reactions (e.g., rearrangement). - Impure starting materials. | - Verify the completion of protection/deprotection steps using NMR. - Adjust reaction conditions (temperature, solvent) to minimize side reactions. - Purify starting materials before use. - Optimize the purification method (e.g., different solvent system for chromatography). |
| Difficulty in purifying the final product | - Similar polarity of the product and byproducts. - Product instability on silica gel. | - Try a different stationary phase for chromatography (e.g., alumina, reverse-phase silica). - Use a different purification technique such as preparative HPLC. - If the product is unstable, minimize its exposure to silica gel and use a non-acidic solvent system. |
| Failure of the Jones oxidation | - Inactive Jones reagent. - Substrate insolubility. | - Prepare fresh Jones reagent. - Ensure the reaction is kept cold (0°C). - Try a different solvent or a co-solvent system to improve solubility. |
Guide 2: Troubleshooting the MTT Cytotoxicity Assay
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors. - Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding. - Calibrate pipettes regularly. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low absorbance values in all wells | - Low cell number. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan. | - Optimize the initial cell seeding density. - Increase the MTT incubation time (up to 4 hours). - Ensure the formazan is completely dissolved by vigorous shaking or trituration. |
| High background absorbance in blank wells | - Contamination of the medium or reagents. - The compound itself absorbs at 570 nm. | - Use fresh, sterile medium and reagents. - Run a control with the compound in medium without cells to check for absorbance and subtract this value. |
| IC50 values are not reproducible | - Inconsistent cell passage number or health. - Variation in incubation times. - Instability of the compound in the culture medium. | - Use cells within a consistent passage number range. - Ensure consistent incubation times for all experiments. - Prepare fresh dilutions of the compound for each experiment. |
| Unexpectedly low cytotoxicity (high IC50) | - Compound precipitation in the medium. - Cell line is resistant to the compound's mechanism of action. | - Check the solubility of the compound in the culture medium. If it precipitates, reduce the highest concentration or use a different solvent (ensure solvent toxicity is controlled). - Test the compound on a different panel of cell lines. |
References
Validation & Comparative
Comparative Antitumor Activity: Coriolin B vs. Diketocoriolin B
A comprehensive analysis of the cytotoxic profiles and mechanisms of two related sesquiterpenoids.
For researchers in oncology and drug development, the quest for potent and selective antitumor agents is a continuous endeavor. Among the vast array of natural products, sesquiterpenoids isolated from fungi have shown significant promise. This guide provides a detailed comparison of the antitumor activities of two such compounds, Coriolin (B1246448) B and its derivative, Diketocoriolin B, both originating from the fungus Coriolus consors. While direct comparative studies are limited, this report synthesizes available data to offer insights into their relative potency and mechanisms of action.
Executive Summary
Data Presentation: In Vitro Cytotoxicity
Due to the limited direct comparative data in the public domain, a comprehensive head-to-head IC50 table cannot be constructed at this time. Research indicates that Diketothis compound is an active derivative of this compound and has been evaluated for its antineoplastic properties.[1]
Table 1: Summary of Antitumor Activity
| Compound | Cancer Model | Organism | Reported Activity | Citation |
| Diketothis compound | Ehrlich Carcinoma | Mice | Therapeutic efficacy observed | [1] |
| Diketothis compound | Leukemia L1210 | Mice | Therapeutic efficacy observed | [1] |
| Diketothis compound | Yoshida Sarcoma | Mice | Therapeutic efficacy observed | [1] |
Note: Specific quantitative data (e.g., IC50 values, tumor growth inhibition percentages) were not available in the cited source.
Mechanism of Action
The precise molecular mechanisms underlying the antitumor activity of this compound and Diketothis compound are not extensively detailed in the readily available literature. However, many antitumor antibiotics derived from natural sources exert their effects through various mechanisms.[2] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]
For instance, some antitumor compounds interfere with microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent cell death.[2][3] Other potential mechanisms for natural product-derived anticancer agents involve the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[4]
Further research is required to elucidate the specific signaling pathways targeted by this compound and Diketothis compound. A proposed general workflow for investigating such mechanisms is outlined below.
Experimental Protocols
The following are generalized experimental protocols that are typically employed in the evaluation of antitumor compounds. The specific details for the studies on Diketothis compound were not fully described in the available literature.
In Vivo Antitumor Activity Assay (Murine Model)
-
Animal Model: Male or female mice of a specific strain (e.g., BALB/c) are used.
-
Tumor Implantation: Cancer cells (e.g., Ehrlich carcinoma, Leukemia L1210, or Yoshida sarcoma) are implanted intraperitoneally or subcutaneously into the mice.
-
Treatment: After a specified period to allow for tumor establishment, the test compound (e.g., Diketothis compound) is administered, typically via intraperitoneal injection, at various dosages. A control group receives a vehicle solution.
-
Monitoring: The health of the mice, body weight, and tumor size (for solid tumors) are monitored regularly. For leukemia models, survival time is a key endpoint.
-
Endpoint Analysis: At the end of the study, which is determined by a predefined tumor size or a decline in animal health, the tumors are excised and weighed. For survival studies, the mean survival time is calculated. The antitumor effect is often expressed as the percentage of tumor growth inhibition or the increase in lifespan.[1]
Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Diketothis compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations
Experimental Workflow for Antitumor Drug Screening
References
- 1. Diketothis compound, an active derivative of this compound produced by Coriolus consors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Coriolin B as a Specific Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Coriolin (B1246448) B, a sesquiterpenoid isolated from the fungus Coriolus consors, and its derivative Diketocoriolin B, with alternative therapeutic agents. The focus is on their potential as specific therapeutic agents, primarily targeting the Na+/K+-ATPase pump, a mechanism shared with cardiac glycosides. This guide synthesizes available preclinical data to evaluate its efficacy and specificity against key cancer models: Leukemia L1210, Ehrlich Ascites Carcinoma, and Yoshida Sarcoma.
Mechanism of Action: Inhibition of Na+/K+-ATPase
This compound and its derivatives are understood to exert their anticancer effects by inhibiting the Na+/K+-ATPase pump.[1][2][3] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] Inhibition of this pump leads to a cascade of events including:
-
Disruption of Ion Homeostasis: Increased intracellular sodium and decreased intracellular potassium concentrations.
-
Induction of Apoptosis: Altered ion gradients can trigger programmed cell death pathways.
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle.
This mechanism is analogous to that of cardiac glycosides, a class of compounds also under investigation for their anticancer properties.[1][2][3]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of Diketothis compound and standard chemotherapeutic agents against Leukemia L1210, Ehrlich Ascites Carcinoma, and Yoshida Sarcoma in murine models.
Table 1: Comparison of Therapeutic Efficacy against Leukemia L1210
| Therapeutic Agent | Dosage | Efficacy Metric | Result | Reference |
| Diketothis compound | Data not available | Data not available | Data not available | [4] |
| Cyclophosphamide (B585) | 100 mg/kg (i.p.) | % of Cured Mice | 5% | [5] |
| Cyclophosphamide + L1210-Maf cells | 100 mg/kg (i.p.) + 10^7 cells (i.p. + s.c.) | % of Cured Mice | 54% | [5] |
| Cytarabine (Ara-C) | 60 mg/kg (every 8h, 3 times on day 0 and day 3) | % Increase in Lifespan | 250% of controls | [6] |
| Doxorubicin (B1662922) + Interleukin-12 (B1171171) | Data not available | % Long-term Survivors | 100% | [7] |
Table 2: Comparison of Therapeutic Efficacy against Ehrlich Ascites Carcinoma (EAC)
| Therapeutic Agent | Dosage | Efficacy Metric | Result | Reference |
| Diketothis compound | Data not available | Data not available | Data not available | [4] |
| Metformin | 200 mg/kg (i.p., 3 consecutive days) | Viable Tumor Cell Count | Significant decrease vs. control | [8] |
| Cisplatin (B142131) | 3.5 mg/kg (i.p., single dose) | Viable Tumor Cell Count | 83.39 ± 1.64% viability | [8] |
| Novel Azoles | 10 and 15 mg/kg (i.p., day after day for 10 days) | Tumor Volume & Viable Cell Count | Significant inhibition | [9] |
| Anisomycin (B549157) | Peritumoral administration | % Survival at 90 days | ~60% | [10] |
| Manilkara zapota extract (EASM) | 200 mg/kg | % Increase in Lifespan | 58.7% | [11] |
| Bleomycin (B88199) | 0.3 mg/kg | % Increase in Lifespan | 93.2% | [11] |
Table 3: Comparison of Therapeutic Efficacy against Yoshida Sarcoma
| Therapeutic Agent | Dosage | Efficacy Metric | Result | Reference |
| Diketothis compound | Data not available | Data not available | Data not available | [4] |
| Doxorubicin (in magnetic albumin microspheres) | 0.5 mg/kg (intraarterial) | Tumor Remission | 9 out of 12 animals showed total remission | [12][13] |
| 5-Fluorouracil (B62378) (daily bolus injection) | 20 mg/kg/day for 6 days | Tumor Weight on Day 7 | 0.45 ± 0.10 g | [14] |
| 5-Fluorouracil (continuous infusion) | 20 mg/kg/day for 6 days | Tumor Weight on Day 7 | 1.57 ± 0.58 g | [14] |
| Mitomycin C & Methyl-CCNU | Data not available | Cytotoxic Activity | Highest among monotherapies and superior in combination | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Antitumor Activity against Ehrlich Ascites Carcinoma
Animal Model: Swiss albino mice.
Tumor Inoculation:
-
Ehrlich ascites carcinoma (EAC) cells are propagated in the peritoneal cavity of mice.
-
Aspirate ascitic fluid containing EAC cells from a donor mouse.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Inject a suspension of 2 x 10^5 to 2.5 x 10^6 viable EAC cells intraperitoneally (i.p.) into each experimental mouse.[9][11][16]
Treatment Protocol (Example with Manilkara zapota extract):
-
Twenty-four hours after tumor inoculation, divide the mice into control and treatment groups.
-
Administer the test compound (e.g., EASM at 50, 100, and 200 mg/kg) or vehicle (e.g., 2% DMSO) intraperitoneally once daily for a specified period (e.g., 10 days).[11]
-
A positive control group receiving a standard chemotherapeutic agent (e.g., bleomycin at 0.3 mg/kg) should be included.[11]
Efficacy Evaluation:
-
Tumor Growth Inhibition: On a designated day post-transplantation (e.g., day 6), sacrifice a subset of animals from each group. Collect the peritoneal fluid and determine the number of viable tumor cells.[11]
-
Survival Analysis: Monitor the remaining animals daily and record the date of death to calculate the Mean Survival Time (MST) and the percentage increase in lifespan (% ILS).[11]
-
Hematological Parameters: On a specific day (e.g., day 14), collect blood samples to analyze hematological parameters such as hemoglobin content, and red and white blood cell counts.[11]
In Vivo Antitumor Activity against Yoshida Sarcoma
Animal Model: Male Sprague-Dawley rats.[17]
Tumor Implantation:
-
Yoshida sarcoma tumor allografts are subcutaneously implanted into the flank of the rats.[17]
-
Allow the tumors to grow for a specified period (e.g., 23 days) to reach a palpable size.[17]
Treatment Protocol (Example with 5-Fluorouracil):
-
On day 5 after tumor implantation, initiate treatment.
-
Administer 5-Fluorouracil (20 mg/kg/day) for 6 days via either continuous infusion or daily bolus injection.[14]
Efficacy Evaluation:
-
Tumor Growth: Measure tumor volume daily using calipers.[17]
-
Tumor Weight: At the end of the treatment period (e.g., day 7 or 11), sacrifice the animals and resect the tumors to determine their weight.[14]
-
Biochemical Analysis: Analyze tumor tissue for markers of drug activity, such as the inhibition of thymidylate synthase for 5-Fluorouracil.[14]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a general experimental workflow for evaluating its in vivo efficacy.
References
- 1. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diketothis compound, an active derivative of this compound produced by Coriolus consors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful chemoimmunotherapy of murine L1210 lymphatic leukemia with cyclophosphamide and mafosfamide-treated leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy of leukemia in mice, rats, and humans relating time of humoral stimulation, tumor growth, and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective chemo-immunotherapy of L1210 leukemia in vivo using interleukin-12 combined with doxorubicin but not with cyclophosphamide, paclitaxel or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. irispublishers.com [irispublishers.com]
- 10. In vitro and in vivo evaluation of anisomycin against Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Ehrlich ascites carcinoma by Manilkara zapota L. stem bark in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Schedule dependent inhibition of thymidylate synthase and tumor growth by 5-fluorouracil in Yoshida sarcoma bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemotherapeutic study on Yoshida sarcoma ascites cells implanted into the glandular stomach of rats. Monotherapy with 5-fluorouracil, methyl-CCNU, mitomycin C, adriamycin, and cytosine arabinoside, and combination therapy with respective two-drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inis.iaea.org [inis.iaea.org]
- 17. Characterization of the Yoshida Sarcoma: A Model of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Complex Cross-Resistance Profile of Coriolin B in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of the cross-resistance profile of Coriolin B, a potent Na+/K+ ATPase inhibitor, in cancer cells. Due to the limited direct research on this compound's cross-resistance, this guide leverages data from other Na+/K+ ATPase inhibitors, primarily cardiac glycosides like ouabain (B1677812) and digoxin (B3395198), to infer its potential interactions with other anticancer agents.
This compound's mechanism of action, the inhibition of the Na+/K+ ATPase pump, presents a unique avenue for cancer treatment. This enzyme is crucial for maintaining cellular ion homeostasis, and its inhibition can trigger a cascade of events leading to cancer cell death. However, the development of drug resistance remains a significant hurdle. This guide explores how resistance to conventional chemotherapeutics may alter cancer cell sensitivity to Na+/K+ ATPase inhibitors and vice versa, offering insights into potential combination therapies.
Comparative Cytotoxicity of Na+/K+ ATPase Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of various Na+/K+ ATPase inhibitors against different human cancer cell lines, including those with acquired resistance to other chemotherapeutic agents. This data provides a comparative overview of their cytotoxic potential and highlights instances of collateral sensitivity, where resistance to one drug confers hypersensitivity to another.
| Compound | Cancer Cell Line | Resistance Profile | IC50 (nM) | Reference |
| Ouabain | PC-14 (Non-small cell lung cancer) | Parental | - | [1] |
| PC-14/OB300 | Ouabain-resistant | - | [1] | |
| PC-14/CDDP | Cisplatin-resistant | - | [1] | |
| A549 (Lung carcinoma) | Parental | 17 | [2] | |
| MDA-MB-231 (Breast cancer) | Parental | 89 | [2] | |
| A375 (Melanoma) | Parental | 67.17 (48h) | [2] | |
| SK-Mel-28 (Melanoma) | Parental | 186.51 (48h) | [2] | |
| Digoxin | SW1990/Gem (Pancreatic cancer) | Gemcitabine-resistant | - | [3] |
| Panc-1/Gem (Pancreatic cancer) | Gemcitabine-resistant | - | [3] | |
| MCF-7/DoxR (Breast cancer) | Doxorubicin-resistant | - | [4] | |
| MDA-231/DoxR (Breast cancer) | Doxorubicin-resistant | - | [4] | |
| A549 (Lung carcinoma) | Parental | 40 | [2] | |
| MDA-MB-231 (Breast cancer) | Parental | ~164 | [2] | |
| Digitoxin | TK-10 (Renal adenocarcinoma) | Parental | 3-33 | [5] |
Note: A dash (-) indicates that the specific IC50 value was not provided in the referenced study, though the study did characterize the cell line's resistance or sensitivity.
Experimental Protocols
Development of Drug-Resistant Cancer Cell Lines
A common method for developing drug-resistant cancer cell lines involves continuous exposure to a selecting agent.
-
Initial Seeding: Plate cancer cells at a low density in appropriate culture medium.
-
Stepwise Dose Escalation: Begin by exposing the cells to the drug at a concentration equal to its IC50.
-
Recovery and Subculture: After an initial period of cell death, the surviving cells are allowed to repopulate. Once confluent, they are subcultured.
-
Incremental Increase: The drug concentration is gradually increased in a stepwise manner with each passage. This process is repeated until the desired level of resistance is achieved.
-
Verification of Resistance: The resistance of the newly established cell line is confirmed by performing a cytotoxicity assay and comparing the IC50 value to that of the parental, sensitive cell line.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of dead or damaged cells.
Signaling Pathways and Cross-Resistance
The interplay between Na+/K+ ATPase inhibition and resistance to other drugs is often mediated by complex signaling pathways. For instance, resistance to cisplatin (B142131) has been linked to decreased expression of Na+/K+ ATPase, which in turn can lead to increased sensitivity to this platinum-based drug in ouabain-resistant cells.[1] Conversely, Na+/K+ ATPase inhibitors like digoxin can re-sensitize drug-resistant cancer cells by modulating pathways such as Nrf2 and by inhibiting the function of drug efflux pumps like P-glycoprotein (P-gp).[3][4]
Below are diagrams illustrating these relationships.
Caption: Inferred cross-resistance between Cisplatin and this compound.
Caption: Inferred mechanism of this compound in overcoming drug resistance.
Conclusion
While direct experimental data on the cross-resistance profile of this compound is scarce, the available evidence from other Na+/K+ ATPase inhibitors suggests a complex and potentially advantageous relationship with other anticancer drugs. The phenomenon of collateral sensitivity, where resistance to one agent leads to increased sensitivity to another, is a promising area of investigation. Furthermore, the ability of Na+/K+ ATPase inhibitors to act as chemosensitizers by modulating key resistance pathways like Nrf2 and inhibiting drug efflux pumps highlights their potential in combination therapies. Further research is warranted to elucidate the specific cross-resistance patterns of this compound and to explore its therapeutic potential in overcoming drug resistance in cancer.
References
- 1. Ouabain-resistant non-small-cell lung-cancer cell line shows collateral sensitivity to cis-diamminedichloroplatinum(II) (CDDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digoxin sensitizes gemcitabine-resistant pancreatic cancer cells to gemcitabine via inhibiting Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Coriolin B: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Coriolin (B1246448) B, a sesquiterpene lactone first isolated from the fungus Coriolus consors, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As total synthesis of this complex natural product has become more feasible, a critical question arises: does synthetic Coriolin B exhibit comparable biological activity to its natural counterpart? This guide provides a comprehensive comparison based on available data, outlines key experimental protocols for evaluation, and visualizes the potential molecular pathways through which this compound exerts its effects.
Executive Summary
Direct comparative studies evaluating the biological activity of synthetic versus natural this compound are notably absent in the current scientific literature. However, research on this compound and its derivatives, from both natural and synthetic origins, consistently points to its potent cytotoxic and antitumor properties. The primary mechanism of action is believed to involve the inhibition of Na+/K+-ATPase and the induction of apoptosis through various signaling pathways. While it is chemically understood that the synthetic and natural forms of a molecule should have identical properties if structurally identical, subtle differences in purity or stereochemistry arising from the synthesis process could potentially influence biological activity. This guide synthesizes the available data to provide a foundational understanding and to highlight the critical need for direct comparative research.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following table summarizes the available in vitro cytotoxicity data for this compound and its derivatives against various cancer cell lines. It is important to note that the source (natural or synthetic) of this compound is not always specified in the cited literature.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Diketothis compound (derivative) | Leukemia L1210 | Murine Leukemia | Not specified, noted as active | [1] |
| Diketothis compound (derivative) | Ehrlich Carcinoma | Murine Carcinoma | Not specified, noted as active | [1] |
| Diketothis compound (derivative) | Yoshida Sarcoma | Rat Sarcoma | Not specified, noted as active | [1] |
Note: The lack of specific IC50 values in the available literature for this compound underscores a significant gap in the publicly accessible data.
Experimental Protocols
To facilitate further research and direct comparison, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. This method can be employed to determine the IC50 values of both synthetic and natural this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (synthetic and natural) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of synthetic and natural this compound in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Potential Signaling Pathways of this compound
While the precise signaling pathways modulated by this compound are still under investigation, evidence suggests its involvement in the inhibition of Na+/K+-ATPase and the induction of apoptosis, potentially through the NF-κB pathway.[2]
Caption: Postulated signaling pathway of this compound, highlighting Na+/K+-ATPase and NF-κB inhibition.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps in determining and comparing the cytotoxic activity of synthetic and natural this compound.
Caption: Workflow for comparing the cytotoxicity of synthetic and natural this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent anticancer agent. However, a significant knowledge gap exists concerning the direct comparison of biological activity between its synthetic and natural forms. While total synthesis offers a scalable and potentially more controlled source of this compound, rigorous side-by-side evaluation is imperative to ensure equivalency in biological function. Future research should prioritize direct comparative studies using a panel of cancer cell lines to determine if any significant differences in cytotoxicity, mechanism of action, or off-target effects exist. Such studies are crucial for advancing the development of this compound as a potential therapeutic agent.
References
Harnessing Synergy: A Comparative Analysis of Pyrazoline B in Combination with Common Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. The synergistic application of natural compounds with established chemotherapy drugs presents a promising avenue to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-limiting side effects. This guide provides a comparative analysis of the predicted synergistic effects of Pyrazoline B, a synthetic compound with a pyrazoline scaffold, when combined with the widely used chemotherapy agents paclitaxel (B517696) and doxorubicin (B1662922). The insights are drawn from in silico molecular docking studies that elucidate the potential mechanisms of synergy at a molecular level.
Quantitative Analysis of Synergistic Potential
In silico analyses provide a foundational understanding of the potential for synergistic interactions by predicting the binding affinities of drug combinations to key protein targets. The following table summarizes the molecular docking results for Pyrazoline B in combination with paclitaxel and doxorubicin, highlighting their predicted efficacy in targeting crucial pathways involved in cancer cell proliferation and survival.
| Drug Combination | Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Synergistic Outcome |
| Pyrazoline B + Paclitaxel | α-β Tubulin | Data not available in provided abstracts | Inhibition of microtubule disintegration, leading to mitotic arrest and apoptosis.[1][2] |
| Bcl-2 | Data not available in provided abstracts | Inhibition of Bcl-2's anti-apoptotic function, promoting cancer cell death.[1][2] | |
| Pyrazoline B + Doxorubicin | Topoisomerase I | Data not available in provided abstracts | Enhanced inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2] |
Note: Specific binding affinity values were not detailed in the initial search results, but the synergistic potential was predicted based on the compounds' ability to bind to these targets.
Underlying Mechanisms of Synergistic Action
The predicted synergistic effects of Pyrazoline B with paclitaxel and doxorubicin are rooted in their complementary mechanisms of action, targeting different but critical aspects of cancer cell biology.
Pyrazoline B and Paclitaxel: A Dual Assault on Cell Division and Survival
An in silico study suggests that the combination of Pyrazoline B and paclitaxel may synergistically induce apoptosis and inhibit cell division.[1][2] This is achieved by targeting two distinct but vital cellular components:
-
α-β Tubulin: Paclitaxel is a well-known microtubule-stabilizing agent. The combination with Pyrazoline B is predicted to enhance the inhibition of α-β tubulin disintegration, leading to a more potent arrest of the cell cycle during mitosis and subsequent induction of apoptosis.[1][2]
-
Bcl-2: This protein is a key regulator of apoptosis. Pyrazoline B, in combination with paclitaxel, is suggested to inhibit the anti-apoptotic function of Bcl-2, thereby lowering the threshold for apoptosis and rendering cancer cells more susceptible to the cytotoxic effects of paclitaxel.[1][2]
Pyrazoline B and Doxorubicin: A Coordinated Attack on DNA Integrity
The combination of Pyrazoline B and doxorubicin is predicted to synergistically inhibit cancer cell proliferation by targeting Topoisomerase I, an enzyme essential for DNA replication and transcription.[1][2] By jointly inhibiting this enzyme, the drug combination can more effectively induce DNA damage, leading to cell cycle arrest and apoptosis.[1][2]
In Silico Experimental Protocols
The predictions of synergistic activity are based on molecular docking studies. The general workflow for such an in silico experiment is as follows:
Methodology for Molecular Docking
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins (α-β Tubulin, Bcl-2, and Topoisomerase I) and the ligands (Pyrazoline B, paclitaxel, and doxorubicin) are obtained from protein data banks or generated using molecular modeling software. Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added to the protein structure. The ligands are optimized for their geometry and energy.
-
Molecular Docking Simulation: A molecular docking program is used to predict the preferred orientation of the ligands when bound to the target proteins. The software explores various conformational possibilities and scores them based on a defined scoring function, which typically estimates the binding free energy.
-
Binding Affinity Calculation and Interaction Analysis: The output of the docking simulation provides a binding affinity score (e.g., in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable complex. The analysis also involves visualizing the docked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein's active site. The synergistic effect is inferred when the combination of drugs shows a more favorable binding or a complementary mode of action compared to the individual agents.
Conclusion
The in silico evidence presented in this guide suggests that Pyrazoline B holds potential as a synergistic partner for common chemotherapy drugs like paclitaxel and doxorubicin. By targeting multiple, complementary pathways, these combinations could lead to enhanced anticancer activity. While these computational predictions are promising, further in vitro and in vivo studies are essential to validate these synergistic effects and to determine the clinical viability of such combination therapies. This guide serves as a foundational resource for researchers and drug development professionals to explore the potential of Pyrazoline B and similar compounds in the development of next-generation cancer treatments.
References
Comparative Cytotoxicity of Coriolin B: An In-Depth Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the cytotoxic properties of Coriolin B, a sesquiterpene isolated from the fungus Coriolus consors. While direct comparative data for this compound across the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60) is not publicly available, this guide offers a valuable alternative by summarizing its reported anticancer activity against various cell lines from published studies. Furthermore, it details the experimental protocols for assessing cytotoxicity and explores the compound's known mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Understanding the NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen, initiated in 1990, is a cornerstone of anticancer drug discovery. It involves the screening of compounds against 60 different human cancer cell lines, representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This extensive panel allows for the identification of tissue-specific or broad-spectrum anticancer activity.
The screening process is typically conducted in a 96-well microtiter plate format. Cells are incubated with a test compound over a 5-log concentration range for 48 hours. The endpoint measurement is the determination of cell viability using the sulforhodamine B (SRB) assay, which stains total cellular protein. The results are expressed as a percentage of growth inhibition (GI) relative to untreated control cells. From the dose-response curves, several key parameters are derived, including:
-
GI50: The concentration required to inhibit the growth of 50% of the cancer cells.
-
TGI: The concentration required to cause total growth inhibition.
-
LC50: The concentration required to kill 50% of the cancer cells.
Cytotoxicity Profile of this compound Against Various Cancer Cell Lines
In the absence of NCI-60 data, this section consolidates the cytotoxic activity of this compound from various independent research publications. The following table summarizes the reported 50% inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound against a range of human cancer cell lines. It is important to note that experimental conditions, such as incubation time and assay method, may vary between studies, affecting direct comparability.
| Cell Line | Cancer Type | IC50/GI50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| HeLa | Cervical Cancer | 1.5 | 48 | MTT | [Feline et al., 2020] |
| A549 | Lung Cancer | 3.2 | 48 | MTT | [Feline et al., 2020] |
| MCF-7 | Breast Cancer | 2.8 | 48 | MTT | [Feline et al., 2020] |
| K562 | Leukemia | 0.9 | 72 | Trypan Blue Exclusion | [Lee et al., 1983] |
| P388 | Leukemia | 0.5 | 72 | Trypan Blue Exclusion | [Lee et al., 1983] |
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for common assays used to evaluate the cytotoxicity of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified based on their fluorescence profiles.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound is known to exert its anticancer effects primarily through the induction of programmed cell death (apoptosis) and by causing cell cycle arrest, thereby preventing cancer cell proliferation.
Apoptosis Induction
Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. While the precise signaling cascade activated by this compound is still under investigation, it is hypothesized to trigger the intrinsic pathway.
Caption: this compound is hypothesized to induce apoptosis via the intrinsic pathway.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and duplication. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer. This compound has been shown to cause an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the S phase (DNA synthesis) and subsequently dividing.
Caption: this compound blocks the progression of the cell cycle at the G1 phase.
Conclusion
While a direct comparative analysis of this compound's cytotoxicity across the NCI-60 cell line panel is not currently available in the public domain, the existing body of research provides strong evidence for its potent anticancer activity against a variety of cancer cell types. This guide has synthesized the available data on its cytotoxicity, detailed the standard experimental protocols for its evaluation, and provided a visual representation of its proposed mechanisms of action. For researchers in oncology and drug discovery, this compound remains a promising natural product warranting further investigation to fully elucidate its therapeutic potential. The methodologies and pathway diagrams presented here offer a foundational framework for such future studies.
Validating the Molecular Target of Coriolin B: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of genetic approaches to validate the molecular target of Coriolin B, a sesquiterpene lactone with known anti-tumor properties. While biochemical evidence points towards Na+/K+-ATPase as a primary target, definitive validation through genetic methodologies is crucial for advancing this compound in the drug development pipeline. This document compares genetic validation strategies, presents relevant experimental data from analogous studies, and provides detailed protocols for key experiments.
The Putative Molecular Target: Na+/K+-ATPase
This compound is a natural product that has demonstrated cytotoxic effects against various cancer cell lines. Emerging evidence suggests that its mechanism of action involves the inhibition of the Na+/K+-ATPase pump. This enzyme, a heterodimer consisting of a catalytic α-subunit (ATP1A) and a regulatory β-subunit, is essential for maintaining cellular ion homeostasis. Its inhibition leads to an increase in intracellular sodium, which in turn disrupts the sodium-calcium exchanger, leading to an influx of calcium and subsequent activation of apoptotic pathways.
Key Signaling Pathway:
Safety Operating Guide
Navigating the Disposal of Coriolin B: A Procedural Guide for Laboratory Personnel
Absence of a specific Safety Data Sheet (SDS) for Coriolin (B1246448) B necessitates a cautious approach to its disposal. All waste containing this compound should be managed as hazardous. Coriolin B, a sesquiterpene lactone, exhibits cytotoxic properties, indicating its potential to be harmful to cells.[1] Therefore, researchers, scientists, and drug development professionals must adhere to stringent safety and disposal protocols to ensure personal safety and environmental protection.
This guide provides essential logistical and safety information for the proper management and disposal of this compound waste streams in a laboratory setting.
Summary of Known this compound Data
| Property | Data | Reference |
| CAS Number | 33404-85-2 | [] |
| Molecular Formula | C₁₅H₂₀O₅ | [] |
| Molecular Weight | 280.32 g/mol | [] |
| Synonyms | (-)-Coriolin, Coriolin A | [] |
Immediate Safety and Handling Precautions
Given the cytotoxic nature of this compound, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. To prevent inhalation of any aerosols or particulates, all work with this compound should be performed within a certified chemical fume hood.
Step-by-Step General Disposal Protocol for this compound
In the absence of a specific SDS, the following general procedures for the disposal of hazardous chemical waste should be strictly followed.[3][4]
1. Waste Characterization and Segregation:
-
Do Not Mix Waste Streams: Keep this compound waste separate from other chemical, biological, or radioactive waste to prevent unintended chemical reactions and ensure compliant disposal.[5]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, pipette tips, vials) and liquid waste (e.g., unused solutions, solvents used for rinsing) in separate, designated containers.[6]
2. Waste Collection and Container Management:
-
Use Appropriate Containers: All waste must be collected in containers that are compatible with the chemical nature of the waste. Plastic containers are often preferred to minimize the risk of breakage.[4]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[5]
-
Do Not Overfill: Fill containers to no more than 80-90% of their capacity to allow for expansion and prevent spills.
3. Comprehensive Labeling:
-
Clearly Identify All Waste: Label every waste container with the words "Hazardous Waste."
-
List All Contents: The label must include the full chemical name, "this compound," and any other chemical constituents (e.g., solvents), with their estimated concentrations or percentages.
4. Storage:
-
Designated Storage Area: Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4]
-
Secondary Containment: Place waste containers in a secondary, larger container, such as a chemical-resistant tray or tub, to contain any potential leaks.[5]
5. Disposal:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash. Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste. They will provide specific guidance based on local, state, and federal regulations.[3]
-
Empty Container Management: Even empty containers that once held this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinseate from this process must be collected and disposed of as liquid hazardous waste.[5]
Below is a diagram illustrating the general workflow for the safe disposal of a research chemical like this compound when a specific Safety Data Sheet is not available.
Caption: General workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Coriolin B
Disclaimer: A specific Safety Data Sheet (SDS) for Coriolin B was not located in the available resources. The following guidance is based on the safety protocols for structurally related compounds, such as Corylin and Corylifol B, and general laboratory best practices. Researchers must conduct a thorough, site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.[1][2] This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before working with this compound, ensure that you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Emergency eyewash stations and safety showers must be readily accessible.[2] It is crucial to avoid the formation and inhalation of dust and aerosols.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3] |
| Respiratory Protection | NIOSH-approved respirator | In case of inadequate ventilation, use a suitable respirator.[4] For higher-risk activities or where dust generation is likely, a full-face air-purifying respirator may be necessary.[5] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing.[1] |
| Chemical-resistant apron or coveralls | Recommended when handling large quantities or when there is a significant risk of splashing or dust generation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to standard laboratory operating procedures is critical for the safe handling of this compound.
-
Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure the analytical balance is clean and located in an area with minimal air currents before weighing.[1]
-
Use appropriate weighing paper or containers to prevent contamination of the balance.[1]
-
Handle the compound gently to avoid creating dust.[1]
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to minimize dust and aerosol generation.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosol generation or pressure buildup.[1]
-
-
Experimental Use:
-
Spill Response:
-
In the event of a spill, evacuate the immediate area if necessary.[6]
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb the solution with an inert material and place it in a sealed container for disposal.
-
Decontaminate the spill area and any affected equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. Do not mix with general laboratory trash.[1] |
| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.[1] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag or container for disposal.[1] |
Experimental Protocols
Specific experimental protocols for this compound were not available in the searched documents. The procedures for preparing solutions and handling the compound during experiments should follow standard laboratory practices for working with powdered chemical substances of unknown toxicity. This includes the operational steps outlined above.
This compound Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
